5-Bromo-7-methoxybenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methoxy-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKRHOQHQGVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-7-methoxybenzofuran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Bromo-7-methoxybenzofuran. This compound belongs to the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[1] The strategic placement of the bromo and methoxy substituents on the benzofuran scaffold makes it a valuable intermediate for the synthesis of more complex molecular architectures.
Core Chemical Properties
While some experimental physical properties of this compound are not extensively reported in publicly available literature, its fundamental chemical identifiers and computed properties are well-established.
| Property | Value | Source |
| CAS Number | 164414-62-4 | Internal Database |
| Molecular Formula | C₉H₇BrO₂ | Internal Database |
| Molecular Weight | 227.05 g/mol | Internal Database |
| IUPAC Name | 5-bromo-7-methoxy-1-benzofuran | Internal Database |
| Canonical SMILES | COC1=CC2=C(C=C1Br)OC=C2 | Internal Database |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Density | Not Reported | |
| Solubility | Not Reported |
Molecular Structure and Spectroscopic Analysis
The structure of this compound consists of a bicyclic system with a furan ring fused to a benzene ring. A methoxy group is attached at position 7 and a bromine atom at position 5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 7.7 | d | H-2 |
| ~ 7.4 | d | H-4 |
| ~ 7.1 | d | H-6 |
| ~ 6.8 | d | H-3 |
| ~ 3.9 | s | -OCH₃ |
Note: Coupling constants (J) would be observable between adjacent protons.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~ 155 | C-7a |
| ~ 148 | C-7 |
| ~ 145 | C-2 |
| ~ 129 | C-3a |
| ~ 125 | C-6 |
| ~ 115 | C-4 |
| ~ 112 | C-5 |
| ~ 105 | C-3 |
| ~ 56 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3100-3000 | C-H stretch (aromatic and furan) |
| ~ 2950-2850 | C-H stretch (methyl in methoxy) |
| ~ 1600, 1480 | C=C stretch (aromatic) |
| ~ 1260 | C-O stretch (aryl ether) |
| ~ 1050 | C-O stretch (furan) |
| ~ 800-600 | C-Br stretch |
Mass Spectrometry (MS)
In mass spectrometry, this compound would exhibit a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.
Predicted Fragmentation Pattern:
The fragmentation of this compound would likely involve the loss of a methyl group from the methoxy moiety, followed by the loss of a carbonyl group. Cleavage of the bromine atom is also a probable fragmentation pathway.
Reactivity and Potential Applications in Drug Development
The bromine atom at the 5-position of the benzofuran ring is a key feature for its utility in synthetic chemistry. It serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the construction of diverse libraries of benzofuran derivatives for screening in drug discovery programs.
Benzofuran-containing molecules have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis and bromination of benzofuran derivatives.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the bromination of 7-methoxybenzofuran.
Materials:
-
7-methoxybenzofuran
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (initiator)
-
Sodium thiosulfate solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methoxybenzofuran (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. While some of its physical properties are not yet fully characterized in the public domain, its chemical structure and reactivity, particularly the presence of the bromine atom, make it an attractive starting material for the synthesis of a diverse range of novel compounds. Further research to fully elucidate its physical properties and explore its applications in medicinal chemistry is warranted.
References
5-Bromo-7-methoxybenzofuran: A Technical Guide for Researchers
CAS Number: 164414-62-4
This technical guide provides an in-depth overview of 5-Bromo-7-methoxybenzofuran, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical identity, comprehensive safety data, a plausible experimental protocol for its synthesis, and its potential applications in synthetic chemistry.
Chemical and Physical Properties
This compound is a substituted benzofuran with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.05 g/mol .[1] Its structure features a bromine atom at the 5-position and a methoxy group at the 7-position of the benzofuran core.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 164414-62-4[1] |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol [1] |
| IUPAC Name | This compound |
Safety Data
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The following tables summarize the available safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Hazard Statements
| Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Table 3: GHS Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Firefighting Measures:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Experimental Protocols
Proposed Synthesis of this compound:
A potential synthetic pathway could start from 3-methoxyphenol, proceed through bromination to form 2,4-dibromo-5-methoxyphenol, followed by a reaction to introduce a two-carbon unit at the ortho position to the hydroxyl group, and finally, an intramolecular cyclization to form the benzofuran ring.
Experimental Workflow for a Plausible Synthesis:
Caption: Plausible synthetic workflow for this compound.
Detailed Hypothetical Protocol:
-
Bromination of 3-methoxyphenol: To a solution of 3-methoxyphenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), slowly add a solution of bromine at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product, 2,4-dibromo-5-methoxyphenol, is then isolated by extraction and purified.
-
Introduction of the furan ring precursor: The resulting 2,4-dibromo-5-methoxyphenol is reacted with a reagent that can introduce a two-carbon unit ortho to the hydroxyl group. For example, a Williamson ether synthesis with a protected 2-haloethanol followed by oxidation and deprotection, or direct reaction with an appropriate C2 synthon.
-
Intramolecular Cyclization: The intermediate from the previous step is subjected to cyclization conditions. This can often be achieved by heating in the presence of a strong acid (like polyphosphoric acid) or a base, which facilitates the intramolecular nucleophilic attack of the phenolic oxygen onto the adjacent side chain, leading to the formation of the furan ring.
-
Purification: The crude this compound is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the final product.
Potential Applications in Drug Development
Aryl bromides, such as this compound, are valuable intermediates in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of various functional groups.
A common and powerful application for such a compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester). This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
Logical Workflow for a Suzuki Coupling Application:
Caption: General workflow for a Suzuki coupling reaction using this compound.
This workflow illustrates how this compound can be utilized as a building block to generate a library of novel compounds with potential biological activities by varying the boronic acid coupling partner. These new derivatives can then be screened for their therapeutic potential in various drug discovery programs.
References
Spectroscopic Data of 5-Bromo-7-methoxybenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-7-methoxybenzofuran. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis of expected spectroscopic values derived from closely related structures and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are estimations based on the analysis of similar benzofuran derivatives and are intended to be a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.7 - 7.5 | d | ~2.0 | H-4 |
| ~7.4 - 7.2 | d | ~2.0 | H-6 |
| ~7.6 | d | ~2.2 | H-2 |
| ~6.8 | d | ~2.2 | H-3 |
| ~3.9 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-7a |
| ~145 | C-2 |
| ~140 | C-7 |
| ~130 | C-3a |
| ~125 | C-6 |
| ~120 | C-4 |
| ~115 | C-5 |
| ~105 | C-3 |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H aromatic stretching |
| ~2950-2850 | Medium | C-H aliphatic stretching (-OCH₃) |
| ~1600-1450 | Strong | C=C aromatic ring stretching |
| ~1250-1200 | Strong | C-O-C asymmetric stretching (furan ring) |
| ~1100-1000 | Strong | C-O-C symmetric stretching (methoxy) |
| ~800-750 | Strong | C-H aromatic out-of-plane bending |
| ~700-600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 228/230 | High | [M]⁺ (presence of Br isotopes) |
| 213/215 | Moderate | [M-CH₃]⁺ |
| 185/187 | Moderate | [M-CO-CH₃]⁺ |
| 104 | Moderate | [M-Br-CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for benzofuran derivatives, which are applicable to this compound.
NMR Spectroscopy
A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[1] The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is commonly used as an internal standard. Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2] Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[1]
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the sample is placed directly on the ATR crystal.[3] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). In EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula.[2]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Potential Biological Activity of 5-Bromo-7-methoxybenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of extensive research. This technical guide provides an in-depth overview of the potential biological activities of a specific derivative, 5-Bromo-7-methoxybenzofuran. We will explore its synthesis, summarize its known biological effects with quantitative data, detail relevant experimental protocols, and visualize its potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutic agents.
Introduction
The benzofuran scaffold, consisting of a fused benzene and furan ring system, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of various substituents onto the benzofuran core allows for the fine-tuning of its pharmacological properties. Halogenation, in particular, has been shown to often enhance the biological efficacy of many heterocyclic compounds.[1] The presence of a bromine atom at the 5-position and a methoxy group at the 7-position of the benzofuran ring, as in this compound, suggests the potential for significant biological activity. This guide will synthesize the current understanding of this compound and its analogs, providing a foundation for future research and development.
Synthesis of this compound
Proposed Synthetic Pathway:
A common method for the synthesis of benzofuran derivatives involves the intramolecular cyclization of appropriately substituted precursors. For the synthesis of 7-methoxybenzofuran, one could start from a suitably substituted phenol and an α-halo-ketone or -ester. Subsequent bromination of the 7-methoxybenzofuran intermediate would likely yield this compound.
General Experimental Protocol for Bromination:
The bromination of a benzofuran derivative can be achieved using various brominating agents. A general procedure is outlined below:
-
Dissolution: The starting material, 7-methoxybenzofuran, is dissolved in a suitable solvent such as acetic acid or chloroform.
-
Addition of Brominating Agent: A solution of bromine in the same solvent is added dropwise to the stirred solution of the starting material at room temperature. The reaction is typically carried out for several hours.
-
Work-up: After the reaction is complete, the mixture is diluted with a solution of sodium thiosulfate to quench any excess bromine. The product is then extracted with an organic solvent like dichloromethane.
-
Purification: The organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.[1]
Potential Biological Activities
Based on the biological activities reported for a wide range of benzofuran derivatives, this compound is predicted to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against a variety of cancer cell lines. The introduction of a bromine atom is often associated with enhanced anticancer activity.[1]
Quantitative Data on Anticancer Activity of Related Benzofuran Derivatives:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various brominated and methoxy-substituted benzofuran derivatives against different cancer cell lines, providing an indication of the potential potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(5-Bromo-1-benzofuran-2-yl)-3-aryl-2-propenones | MCF-7 (Breast) | Varies | [2] |
| 5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran | K562 (Leukemia) | 3.83 ± 0.6 | [3] |
| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | - | - | [4] |
| 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | - | - | [4] |
| Brominated Benzofuran Derivative | K562 (Leukemia) | 5 | [5] |
| Brominated Benzofuran Derivative | HL60 (Leukemia) | 0.1 | [5] |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [5] |
Antimicrobial Activity
Benzofuran derivatives have also been widely investigated for their antibacterial and antifungal properties. The presence of halogens and other substituents can significantly influence their antimicrobial spectrum and potency.
Experimental Evidence for Antimicrobial Activity of Benzofuran Derivatives:
Studies on various benzofuran derivatives have shown activity against a range of pathogenic bacteria and fungi. While specific data for this compound is limited, related compounds have demonstrated promising results. For instance, some benzofuran derivatives show good activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the biological activities of compounds like this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in 100-200 µL of a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared and uniformly spread onto the surface of a suitable agar medium in a Petri dish.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plate.
-
Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control (well with only DMSO) and a positive control (a known antibiotic or antifungal agent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Potential Mechanisms of Action and Signaling Pathways
Benzofuran derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. Two of the most notable pathways implicated are the mTOR and MAPK/ERK signaling pathways.
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature in many cancers. Some benzofuran derivatives have been identified as inhibitors of mTOR signaling.[6][7] They can directly bind to mTOR complex 1 (mTORC1) and inhibit its kinase activity.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-Bromo-7-methoxybenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies and potential biological activities of novel 5-bromo-7-methoxybenzofuran derivatives. While direct literature on this specific substitution pattern is limited, this document consolidates information from closely related analogues to propose viable synthetic routes and explore potential therapeutic applications, particularly in oncology.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran is a vital heterocyclic scaffold found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][3][4] The substitution pattern on the benzofuran core is crucial in determining the pharmacological profile of the molecule. Halogenation, particularly bromination, has been shown to enhance the cytotoxic and anticancer activities of various heterocyclic compounds.[5][6] Similarly, the inclusion of a methoxy group can modulate the molecule's lipophilicity and its interaction with biological targets.[5] This guide focuses on the synthesis and potential biological evaluation of benzofuran derivatives featuring a 5-bromo and 7-methoxy substitution pattern, a combination that holds promise for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
A direct and established synthetic route for this compound derivatives is not extensively documented. However, based on established benzofuran synthesis methodologies, a plausible synthetic strategy can be proposed. A common approach involves the construction of the furan ring onto a pre-functionalized benzene ring. In this case, a suitable starting material would be a substituted salicylaldehyde or a related phenol.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocols
The following are generalized experimental protocols adapted from established benzofuran syntheses that could be applied to the proposed synthesis of this compound derivatives.
General Procedure for Bromination of a Substituted Phenol
-
To a solution of the starting phenol (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for O-Alkylation and Cyclization to form the Benzofuran Ring
-
To a solution of the brominated phenol (1 equivalent) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (2 equivalents).
-
Add ethyl bromoacetate (1.2 equivalents) and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure. The resulting intermediate can be cyclized using a variety of methods, such as treatment with a strong base (e.g., sodium ethoxide) to induce an intramolecular condensation.
-
The cyclized product is then worked up by acidification and extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Quantitative Data on Related Benzofuran Derivatives
While specific data for this compound derivatives is not available, the following table summarizes the biological activity of structurally related bromo- and methoxy-substituted benzofurans. This data provides insights into the potential efficacy of the target compounds.
| Compound ID | Structure/Description | Biological Activity | IC50 (µM) | Cancer Cell Line | Reference |
| 1 | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | Cytotoxicity | Not specified | K562, MOLT-4, HeLa | [1] |
| 2 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Cytotoxicity | Not specified | A549, HepG2 | [5] |
| 3 | 4-bromosubstituted 7-methoxybenzofuran hybrid | Tyrosinase Inhibition | 1.08 ± 4.09 | - | [7] |
| 4 | Halogenated benzofuran derivative with bromine on a methyl group at C3 | Cytotoxicity | 5 | K562 (leukemia) | [6] |
| 5 | Halogenated benzofuran derivative with bromine on a methyl group at C3 | Cytotoxicity | 0.1 | HL60 (leukemia) | [6] |
Potential Biological Activities and Signaling Pathways
Based on the activities of related compounds, this compound derivatives are anticipated to exhibit potent anticancer properties. The mechanism of action for many cytotoxic benzofurans involves the induction of apoptosis and interference with the cell cycle.
Induction of Apoptosis
Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases. Some benzofuran derivatives have been shown to increase the activity of caspase-3/7, key executioner caspases.[1]
Caption: Potential mechanism of apoptosis induction by benzofuran derivatives.
Cell Cycle Arrest
Another common mechanism of anticancer drugs is the disruption of the cell cycle, preventing cancer cells from proliferating. Studies on related benzofuran derivatives have shown that they can cause cell cycle arrest at various phases, such as the G2/M phase or the S and G2/M phases.[5] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Conclusion
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While direct synthesis and biological evaluation of these specific derivatives are yet to be extensively reported, this guide provides a framework for their rational design and synthesis based on established chemical principles and data from analogous compounds. The anticipated anticancer and enzyme-inhibitory activities make this class of molecules a compelling target for further investigation in drug discovery and development. Future work should focus on the development of a specific and efficient synthetic route to these compounds, followed by a thorough evaluation of their biological activities and mechanism of action.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Methoxybenzofuran-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]
The Versatile Building Block: A Technical Guide to 5-Bromo-7-methoxybenzofuran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Bromo-7-methoxybenzofuran is a key heterocyclic building block that has garnered significant attention in the field of organic synthesis. Its unique structural features, including the reactive bromide at the 5-position and the methoxy group at the 7-position on the benzofuran core, make it a versatile precursor for the construction of a wide array of complex molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of biologically active compounds.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 164414-62-4 | [1] |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.05 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Soluble in common organic solvents |
Synthetic Applications: A Gateway to Molecular Diversity
The strategic placement of the bromo and methoxy functionalities on the benzofuran scaffold allows for a diverse range of chemical transformations. This section details key reactions where this compound serves as a pivotal starting material.
Friedel-Crafts Acylation: Introducing Ketone Functionality
General Experimental Protocol for Friedel-Crafts Acylation:
-
To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.
-
After stirring for a short period, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel.
This acylation would likely lead to the formation of 1-(this compound-yl)ethanone, a key precursor for more complex molecules. The exact position of acylation on the benzofuran ring would need to be determined experimentally.
Diagram of a General Friedel-Crafts Acylation Workflow:
References
A Technical Guide to the Origins of Benzofuran Compounds: Natural Sources vs. Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the dual origins of benzofuran compounds, a prominent class of heterocyclic molecules with significant therapeutic potential. We delve into their isolation from natural sources and their construction through synthetic chemistry, providing a comparative analysis for researchers in drug discovery and development. This guide offers detailed experimental protocols, quantitative data, and visual representations of key processes and pathways to facilitate a comprehensive understanding of these valuable compounds.
Natural Benzofurans: A Treasure Trove of Bioactivity
Benzofuran scaffolds are widespread in the plant kingdom, with prominent families such as Asteraceae, Rutaceae, and Moraceae being rich sources.[1] These naturally occurring compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them attractive starting points for drug discovery programs.[1][2]
Prominent Natural Benzofuran Compounds
A diverse range of benzofuran derivatives has been isolated from various plant species. These compounds often possess complex structures and potent biological activities.
| Compound | Natural Source | Biological Activity | Reference |
| Moracin C | Morus alba (White Mulberry) | Antibacterial, Antioxidant | [3] |
| Eupomatenoid-5 | Eupomatia laurina | Antifungal, Cytotoxic | [3] |
| Ailanthoidol | Zanthoxylum ailanthoides | Anti-inflammatory, Antiviral | [1] |
| (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | Sophora tonkinensis | Antioxidant | [4] |
| Tephropurpurole | Tephrosia purpurea | Anti-inflammatory | [5] |
Experimental Protocol: Isolation of a Benzofuran Derivative from Tephrosia purpurea
The following protocol details the extraction and isolation of a novel benzofuran compound from the aerial parts of Tephrosia purpurea.[5][6]
Materials and Equipment:
-
Dried and crushed aerial parts of Tephrosia purpurea
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
n-hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Silica Gel Column Chromatography:
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the fraction eluted with n-hexane–CH₂Cl₂ (1:3).[5]
-
Further purify this fraction by column chromatography on Sephadex LH-20.[5]
-
Elute the Sephadex column with a solvent system of n-hexane–CH₂Cl₂–MeOH (7:4:0.25), gradually increasing the polarity.[5]
-
Monitor the fractions by thin-layer chromatography to isolate the pure benzofuran compounds.
-
Synthetic Benzofurans: Tailoring Molecules for Therapeutic Efficacy
Synthetic chemistry provides a powerful avenue for the creation of diverse benzofuran libraries, allowing for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds. Numerous synthetic methodologies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.[7]
Key Synthetic Strategies for Benzofuran Ring Construction
Several robust methods are employed for the synthesis of the benzofuran core, each with its own advantages in terms of substrate scope and functional group tolerance.
| Synthetic Method | Description | Key Reagents/Catalysts |
| Perkin Rearrangement | The reaction of a coumarin derivative with a base to form a benzofuran.[7] | Sodium hydroxide, heat |
| Rap-Stoermer Reaction | Condensation of an α-haloketone with a salicylaldehyde or a 2-hydroxyacetophenone in the presence of a base.[8] | Potassium carbonate, sodium ethoxide |
| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][9] | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N) |
| Intramolecular Cyclization | Cyclization of appropriately substituted phenols, such as o-alkynylphenols or o-allylphenols.[10] | Various catalysts (e.g., Pd, Au, I₂) |
Experimental Protocol: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization
This protocol describes a one-pot, three-component synthesis of 2,3-disubstituted benzofurans utilizing Sonogashira coupling conditions.[3]
Materials and Equipment:
-
2-Iodophenol
-
Terminal alkyne
-
Aryl iodide
-
Pd(PPh₃)₄
-
CuI
-
Diisopropylamine (DIPA)
-
Microwave reactor
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a microwave vial, add 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), aryl iodide (1.2 equiv), Pd(PPh₃)₄ (5 mol %), and CuI (10 mol %).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous diisopropylamine (DIPA) via syringe.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 30 minutes.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.
-
Quantitative Data on Synthetic Benzofurans
The following table summarizes the yields of various 2,3-disubstituted benzofurans synthesized using the one-pot Sonogashira coupling method.[3]
| Entry | 2-Iodophenol | Alkyne | Aryl Iodide | Product | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | Iodobenzene | 2,3-Diphenylbenzofuran | 91 |
| 2 | 4-Methoxy-2-iodophenol | Phenylacetylene | Iodobenzene | 5-Methoxy-2,3-diphenylbenzofuran | 92 |
| 3 | 2-Iodo-4-methylphenol | 1-Hexyne | 4-Iodotoluene | 3-Butyl-5-methyl-2-(p-tolyl)benzofuran | 85 |
| 4 | 2-Iodophenol | Cyclohexylacetylene | 4-Iodoanisole | 2-Cyclohexyl-3-(4-methoxyphenyl)benzofuran | 88 |
Biological Activity and Signaling Pathways
Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer and inflammation. Understanding these interactions is crucial for the rational design of novel therapeutic agents.
Inhibition of Cancer-Related Signaling Pathways
Many synthetic and natural benzofurans exhibit potent anticancer activity by targeting critical cellular signaling pathways.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of mTOR signaling.[8]
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammatory diseases and cancer. Some benzofuran derivatives have been shown to suppress the NF-κB signaling pathway.
Quantitative Data on Biological Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected synthetic benzofuran derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1c | MOLT-4 (Leukemia) | >180 | [3] |
| Compound 1e | K562 (Leukemia) | 20-85 | [3] |
| Compound 2d | HeLa (Cervical Cancer) | 20-85 | [3] |
| Compound 3a | HUVEC (Normal Cells) | 20-85 | [3] |
| Compound 3d | HUVEC (Normal Cells) | 6 | [3] |
| 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [2] |
| 28g | HCT-116 (Colon Cancer) | 5.20 | [2] |
| 33d | A-549 (Lung Cancer) | 2.74 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][11]
Materials and Equipment:
-
Cancer cell lines
-
96-well plates
-
Benzofuran compounds to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzofuran compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
References
- 1. MTT (Assay protocol [protocols.io]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Chemical constituents of Tephrosia purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling Pathway Diagram [scispace.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
The Physicochemical Landscape of Brominated Benzofurans: A Technical Guide for Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical characteristics of brominated benzofurans, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Due to their diverse biological activities, including potent anticancer and anti-inflammatory properties, a thorough understanding of their molecular properties is crucial for advancing their therapeutic potential. This document outlines key parameters such as solubility, lipophilicity, and thermal stability, alongside detailed experimental protocols and an exploration of their engagement with critical biological signaling pathways.
Core Physicochemical Data of Representative Brominated Benzofurans
The following tables summarize key physicochemical data for a selection of brominated benzofuran derivatives. These compounds have been chosen to represent a range of substitution patterns and functional groups commonly encountered in medicinal chemistry research.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (clogP) | Water Solubility |
| 2-Bromobenzofuran | C₈H₅BrO | 197.03 | Not widely reported | ~3.5 (estimated) | Insoluble[1] | |
| 3-Bromobenzofuran | C₈H₅BrO | 197.03 | Not widely reported | ~3.5 (estimated) | Insoluble[1] | |
| 5-Bromobenzofuran | C₈H₅BrO | 197.03 | Not widely reported | ~3.5 (estimated) | Insoluble[1] | |
| 7-Bromo-2-methyl-3-nitro-1-benzofuran | C₉H₆BrNO₃ | 272.06 | 152-153[2] | Not reported | Predicted to be poorly soluble | |
| 3-Bromo-2-methyl-7-nitro-1-benzofuran | C₉H₆BrNO₃ | 272.06 | 123-124[3] | Not reported | Predicted to be poorly soluble | |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | C₁₅H₁₅BrO₅ | 371.18 | Not reported | Not reported | Predicted to be poorly soluble |
Note: Experimental data for some physicochemical properties of specific brominated benzofurans are limited in publicly available literature. Estimated and calculated values are provided where direct experimental data is unavailable.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery and development. The following sections detail standardized experimental protocols for key parameters.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
1. Shake-Flask Method (Gold Standard)
-
Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
-
Procedure:
-
Prepare a saturated solution of the brominated benzofuran in n-octanol, which has been pre-saturated with water.
-
Prepare a corresponding aqueous phase (e.g., phosphate-buffered saline, pH 7.4) pre-saturated with n-octanol.
-
Mix equal volumes of the two phases in a flask and agitate until equilibrium is reached (typically 24 hours at a constant temperature).
-
Centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
-
Procedure:
-
A series of standards with known LogP values are injected onto an RP-HPLC column (e.g., C18).
-
A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.
-
The brominated benzofuran of interest is then injected under the same chromatographic conditions.
-
The LogP of the test compound is determined from its retention factor using the calibration curve.
-
Determination of Aqueous Solubility
1. Equilibrium Shake-Flask Method
-
Principle: This method determines the concentration of a saturated solution of the compound in water at a specific temperature.
-
Procedure:
-
An excess amount of the solid brominated benzofuran is added to a known volume of water or a relevant aqueous buffer.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Determination of Acid Dissociation Constant (pKa)
For brominated benzofurans containing ionizable groups (e.g., hydroxyl or amino substituents), the pKa is a critical parameter influencing solubility and biological activity.
1. Potentiometric Titration
-
Principle: This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the change in pH.
-
Procedure:
-
Dissolve a known amount of the brominated benzofuran in a suitable solvent (often a water-miscible co-solvent like methanol or DMSO is required for poorly soluble compounds).
-
Titrate the solution with a standardized solution of HCl or NaOH.
-
Record the pH of the solution after each addition of the titrant.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.
-
Thermal Stability Assessment
1. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5][6][7] It is used to determine the thermal stability and decomposition profile of a compound.[4][5][6][7]
-
Procedure:
-
A small, accurately weighed sample of the brominated benzofuran is placed in a TGA sample pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the sample's weight as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition and the presence of volatile components.[5]
-
2. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10] It is used to determine melting point, enthalpy of fusion, and to study phase transitions.[9][10][11]
-
Procedure:
-
A small, accurately weighed sample is sealed in a DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate.
-
The DSC instrument records the heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are observed as peaks on the DSC thermogram.
-
Biological Signaling Pathways
Brominated benzofurans have been shown to exert their biological effects, particularly their anticancer activities, through the modulation of several key signaling pathways.[12][13] The following diagrams illustrate some of the reported mechanisms of action.
Caption: Inhibition of the mTOR signaling pathway by brominated benzofurans.
Caption: Modulation of NF-κB and MAPK signaling pathways.
Caption: Agonism of the STING pathway by certain brominated benzofurans.[14]
Conclusion
The physicochemical properties of brominated benzofurans are intrinsically linked to their biological activity and therapeutic potential. This guide provides a foundational understanding of these characteristics and the experimental methodologies required for their assessment. The modulation of key signaling pathways, such as mTOR, NF-κB, MAPK, and STING, highlights the diverse mechanisms through which these compounds can exert their effects. Further research into the structure-property-activity relationships of this promising class of molecules is warranted to facilitate the development of novel and effective therapeutics.
References
- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. veeprho.com [veeprho.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. s4science.at [s4science.at]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of the Bromine Atom in 5-Bromo-7-methoxybenzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom at the 5-position of 5-Bromo-7-methoxybenzofuran. This compound serves as a versatile building block in the synthesis of a wide array of functionalized benzofuran derivatives, which are of significant interest in medicinal chemistry and materials science. The C-Br bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Executive Summary
This compound is a key intermediate for the synthesis of substituted benzofurans. The bromine atom at the 5-position exhibits typical reactivity for an aryl bromide in palladium-catalyzed cross-coupling reactions. This guide details the experimental conditions and expected outcomes for Suzuki-Miyaura, Buchwald-Hartwig, Mizoroki-Heck, Sonogashira, and Stille couplings, providing researchers with the necessary information to effectively utilize this versatile building block.
Reactivity Overview
The bromine atom at the 5-position of 7-methoxybenzofuran is readily displaced through various palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy group at the 7-position and the benzofuran ring system can influence the reactivity of the C-Br bond. The general order of reactivity for aryl halides in these coupling reactions is I > Br > Cl.[1]
The following sections provide quantitative data and detailed experimental protocols for the most common and synthetically useful transformations of this compound.
Data Presentation: Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, the data presented for closely related analogs, such as methyl 5-bromobenzofuran-2-carboxylate, provides a strong predictive framework for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of 5-Bromobenzofuran Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 23 | 93 | [2] |
| 2 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 25 | 96 | [2] |
| 3 | 4-Methylphenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 25 | 95 | [2] |
| 4 | 4-Methoxyphenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 25 | 94 | [2] |
| 5 | 2-Methylphenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 35 | 85 | [2] |
| 6 | 2-Methoxyphenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 40 | 82 | [2] |
| 7 | Thiophen-2-ylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 45 | 78 | [2] |
| Data is for methyl 5-bromobenzofuran-2-carboxylate and is expected to be similar for this compound. |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)2 (2) | XPhos | NaOtBu | Toluene | 100 | >95 | Analogous Conditions[3] |
| 2 | Aniline | Pd2(dba)3 (1.5) | RuPhos | K3PO4 | Dioxane | 100 | ~90 | Analogous Conditions[3] |
| 3 | Benzylamine | [Pd(allyl)Cl]2 (1) | t-BuXPhos | LHMDS | Toluene | 80 | ~85 | Analogous Conditions[3] |
| 4 | Indole | Pd(OAc)2 (2) | SPhos | K2CO3 | Toluene/H2O | 100 | ~80 | Analogous Conditions[3] |
| Yields are estimations based on reactions with similar aryl bromides. |
Table 3: Mizoroki-Heck Coupling of 2-Acetyl-5-bromobenzofuran with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd-complex (0.25) | Et3N | DMF | 4 | 99 | [4] |
| 2 | Acrylonitrile | Pd-complex (0.25) | Et3N | DMF | 3 | 88 | [4] |
| 3 | Ethyl acrylate | Pd-complex (0.25) | Et3N | DMF | 3 | 85 | [4] |
| 4 | n-Butyl acrylate | Pd-complex (0.25) | Et3N | DMF | 3 | 82 | [4] |
| 5 | t-Butyl acrylate | Pd-complex (0.25) | Et3N | DMF | 4 | 80 | [4] |
| Data is for 2-acetyl-5-bromobenzofuran and is expected to be highly representative. |
Table 4: Sonogashira Coupling of 5-Bromo-heterocycles with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 93 | [5] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~85 | [5] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | High | [5] |
| Data is for 5-bromoindole and provides a good estimate for the reactivity of this compound. |
Table 5: Stille Coupling of Aryl Bromides with Organostannanes
| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 | High | General Protocol[6] |
| 2 | Tributyl(phenyl)stannane | Pd(OAc)₂/Dabco | - | DMF | 100 | High | General Protocol[6] |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ | LiCl | THF | 60 | High | General Protocol[6] |
| Yields are generalized from protocols for various aryl bromides. |
Experimental Protocols
Suzuki-Miyaura Coupling
Objective: To synthesize 5-aryl-7-methoxybenzofurans.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Objective: To synthesize 5-amino-7-methoxybenzofuran derivatives.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add NaOtBu and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Mizoroki-Heck Coupling
Objective: To synthesize 5-alkenyl-7-methoxybenzofurans.
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Tetrabutylammonium bromide (TBAB, 0.6 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 3 mL)
Procedure:
-
In a microwave vial, combine this compound, alkene, Pd(OAc)₂, and TBAB.
-
Add anhydrous DMF and triethylamine.
-
Seal the vial and heat in a microwave reactor to 130-160 °C for 20-60 minutes, or heat conventionally at 130 °C for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
Objective: To synthesize 5-alkynyl-7-methoxybenzofurans.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, pour it into a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Stille Coupling
Objective: To synthesize 5-substituted-7-methoxybenzofurans using organostannanes.
Materials:
-
This compound (1.0 mmol)
-
Organostannane (e.g., tributyl(vinyl)stannane, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.
-
Add anhydrous toluene.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, and quench with aqueous KF to precipitate tin byproducts.
-
Filter the mixture, and perform an aqueous work-up and extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions
Caption: Reactivity pathways of this compound.
References
The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active natural products has catalyzed extensive research into the synthesis and therapeutic evaluation of novel benzofuran derivatives. These efforts have unveiled a remarkable spectrum of pharmacological activities, establishing benzofuran as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the benzofuran core, detailing its synthesis, mechanism of action across various therapeutic areas, and a quantitative analysis of its biological activities. Detailed experimental protocols for key assays and synthesis are also provided to facilitate further research and development.
Physicochemical Properties and Synthetic Strategies
The unique physicochemical properties of the benzofuran ring system, including its planarity, aromaticity, and ability to participate in various intermolecular interactions, contribute to its versatility as a pharmacophore.[2] The scaffold's rigid structure provides a defined orientation for substituent groups to interact with biological targets.
The synthesis of benzofuran derivatives has been a subject of extensive research, leading to a variety of efficient synthetic methodologies. A common and versatile method involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate. This is often followed by further modifications to introduce diverse functionalities. Other notable synthetic strategies include Perkin rearrangement, intramolecular cyclization of ortho-hydroxystilbenes, and various transition-metal-catalyzed reactions.[3]
Therapeutic Applications and Mechanisms of Action
Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]
Anticancer Activity
A significant number of benzofuran derivatives exhibit potent cytotoxic activity against a broad range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and often target fundamental cellular processes.
Inhibition of Tubulin Polymerization: Many benzofuran derivatives exert their antiproliferative effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[5] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which are crucial for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5]
Kinase Inhibition: Several benzofuran-based compounds have been identified as potent inhibitors of various protein kinases that are critical for cancer cell signaling and proliferation. For instance, certain derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[7][8]
DNA Intercalation and Topoisomerase Inhibition: Some benzofuran derivatives have been shown to interact with DNA, potentially through intercalation, leading to the inhibition of DNA replication and transcription.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown significant promise in this area, exhibiting activity against a wide spectrum of bacteria and fungi.[2][9] The mechanism of action for many antimicrobial benzofurans is still under investigation, but it is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties. A primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.
Antiviral Activity
Several benzofuran derivatives have demonstrated promising antiviral activity against a range of viruses, including the Hepatitis C virus (HCV) and various coronaviruses.[11][12] A key target for anti-HCV benzofuran derivatives is the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication.[3] By inhibiting this enzyme, these compounds can effectively block the propagation of the virus. More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections by inducing the production of type I interferons.[13]
Quantitative Biological Data
The following tables summarize the in vitro and in vivo biological activities of representative benzofuran derivatives.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | K562 (Leukemia) | 5 | [6] |
| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | [6] |
| Benzofuran-N-Aryl Piperazine Hybrid | A549 (Lung Carcinoma) | 8.57 | [14] |
| Benzofuran-N-Aryl Piperazine Hybrid | SGC7901 (Gastric Cancer) | 16.27 | [14] |
| 2-Benzoylbenzofuran Derivative | MCF-7 (Breast Cancer) | Potent (not specified) | [14] |
| Benzofuran-2-carboxamide Derivative | HCT116 (Colon Cancer) | 0.87 | [5] |
| Benzofuran-2-carboxamide Derivative | HeLa (Cervical Cancer) | 0.73 | [5] |
| Benzofuran-2-carboxamide Derivative | A549 (Lung Cancer) | 0.57 | [5] |
| 2-Arylbenzofuran | HGC27 (Gastric Cancer) | 6.08 | [15] |
| Fluorinated Dihydrobenzofuran | HCT116 (Colon Cancer) | 19.5 | [16] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Derivative | Staphylococcus aureus | 0.39 | [17] |
| Benzofuran Derivative | Escherichia coli | 0.78 | [17] |
| Benzofuran Derivative | Candida albicans | 0.625 | [17] |
| Aza-benzofuran | Salmonella typhimurium | 12.5 | [18] |
| Aza-benzofuran | Staphylococcus aureus | 12.5 | [18] |
| Oxa-benzofuran | Penicillium italicum | 12.5 | [18] |
| Benzofuran-pyrazole Hybrid | Escherichia coli | 2.50 | [19] |
| Benzofuran-pyrazole Hybrid | Candida albicans | 14 | [19] |
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| Aza-benzofuran | NO Production Inhibition | 17.3 | [18] |
| Fluorinated Benzofuran | IL-6 Production Inhibition | 1.23 | [16] |
| Fluorinated Benzofuran | CCL2 Production Inhibition | 1.5 | [16] |
| Fluorinated Benzofuran | PGE2 Production Inhibition | 1.48 | [16] |
| Benzofuran-N-Aryl Piperazine Hybrid | NO Production Inhibition | 5.28 | [10] |
Table 4: Antiviral Activity of Benzofuran Derivatives
| Compound Class | Virus | Assay | EC50 (µM) | Reference |
| Artemisinin-Benzofuran Hybrid | Human Cytomegalovirus (HCMV) | Antiviral Assay | 0.13 | [11] |
| Benzofuran Derivative | Respiratory Syncytial Virus (RSV) | Antiviral Assay | 2.3 | [10] |
| Benzofuran Derivative | Human Coronavirus 229E | Antiviral Assay | in µM range | [13] |
| Benzofuran Derivative | SARS-CoV-2 | Antiviral Assay | in nM range | [13] |
Table 5: Pharmacokinetic Parameters of Amiodarone
| Parameter | Value | Reference |
| Bioavailability | 20-80% | [1][20] |
| Protein Binding | 97% | [20] |
| Volume of Distribution (Vd) | 1-60 L/kg | [20] |
| Metabolism | Hepatic (CYP3A4, 2C8) | [21][22] |
| Elimination Half-life (t1/2) | 4 hours to 50 days | [20] |
| Elimination | Feces and bile | [20] |
Experimental Protocols
Synthesis of 2-(Benzofuran-2-yl)-N-phenylacetamide
A mixture of 2-acetylbenzofuran (1 mmol) and the appropriate aromatic amine (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer. Prepare a reaction mixture containing the tubulin, GTP, glycerol, and a fluorescent reporter dye (e.g., DAPI) on ice.
-
Assay Setup: Pre-warm a fluorescence plate reader to 37°C. Add serial dilutions of the test benzofuran derivative and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to a 96-well plate.
-
Initiation and Measurement: Add the tubulin reaction mixture to each well to initiate polymerization. Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified period (e.g., 60 minutes) at an excitation/emission wavelength appropriate for the fluorescent reporter (e.g., 355 nm/460 nm for DAPI).[14][23]
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition or enhancement of tubulin polymerization relative to a vehicle control. Determine the IC50 or EC50 value by fitting the dose-response data to a sigmoidal curve.[23]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Compound Administration: Administer the test benzofuran derivative, a reference NSAID (e.g., indomethacin), or the vehicle to different groups of rats, typically via oral gavage or intraperitoneal injection, one hour before carrageenan injection.[17][24]
-
Induction of Edema: Inject a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.[17][24]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[24]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.[25]
Western Blot Analysis for NF-κB Pathway Activation
This assay is used to determine the effect of a compound on the protein levels of key components of the NF-κB signaling pathway.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) and treat with the test benzofuran derivative for a specified time before stimulating with an NF-κB activator (e.g., lipopolysaccharide - LPS).
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a standard protein assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[4][26]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the NF-κB pathway proteins of interest (e.g., phospho-IκBα, total IκBα, p65). Following incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][26]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein levels to a loading control (e.g., β-actin or GAPDH).
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of the benzofuran derivative in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral EC50 Determination (Cytopathic Effect Reduction Assay)
This assay determines the concentration of a compound that inhibits 50% of the viral cytopathic effect (CPE).
-
Cell Culture: Seed a suitable host cell line in a 96-well plate and incubate overnight.
-
Compound Dilution and Infection: Prepare serial dilutions of the benzofuran derivative. Infect the cells with the target virus at a specific multiplicity of infection (MOI) in the presence of the compound dilutions.[27]
-
Incubation: Incubate the plates until CPE is observed in the virus control wells (infected cells without the compound).[27]
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay. Cell viability is inversely proportional to the CPE.[27]
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[27]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzofuran derivatives.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Caption: A generalized synthetic workflow for producing benzofuran derivatives.
Caption: A typical experimental workflow for the anticancer screening of benzofuran derivatives.
Conclusion
The benzofuran scaffold represents a highly versatile and privileged structure in medicinal chemistry, offering a robust platform for the development of potent therapeutic agents. The extensive body of research highlights the critical role of substituent patterns on the benzofuran core in dictating the type and potency of biological activity. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective therapies for a wide range of human diseases. The continued exploration of the chemical space around the benzofuran nucleus, coupled with a deeper understanding of its mechanisms of action, will undoubtedly lead to the discovery of the next generation of benzofuran-based medicines.
References
- 1. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. mdpi.com [mdpi.com]
- 19. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Modular Synthesis of 2,5-Diarylbenzofurans
Introduction
The 2-arylbenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds.[1][2] Derivatives of this class have demonstrated a wide spectrum of biological activities, including potential as anti-Alzheimer's disease agents through the inhibition of β-secretase (BACE1) and cholinesterases[3][4], as well as cytotoxic effects against various cancer cell lines.[5][6][7]
This document provides detailed protocols for a highly efficient and modular synthesis of 2,5-diaryl-7-methoxybenzofurans. The strategy leverages the distinct reactivity of the C-H bond at the C2 position and the C-Br bond at the C5 position of the starting material, 5-Bromo-7-methoxybenzofuran. The synthesis proceeds via two sequential palladium-catalyzed cross-coupling reactions:
-
Direct C-H Arylation: Introduction of an aryl group at the C2 position.
-
Suzuki-Miyaura Coupling: Introduction of a second aryl group at the C5 position.
This approach allows for the creation of diverse chemical libraries by varying the aryl groups introduced in each step, making it highly valuable for structure-activity relationship (SAR) studies in drug discovery.
Synthetic Strategy Overview
The overall workflow is a two-step, one-pot or sequential process designed for efficiency and modularity. The C2-position of the benzofuran ring is selectively functionalized first via a direct C-H activation/arylation reaction. The resulting 2-aryl-5-bromo-7-methoxybenzofuran intermediate possesses a halogen handle perfectly suited for subsequent functionalization, such as the well-established Suzuki-Miyaura cross-coupling, to install a second aryl moiety.
References
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 6. Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-7-methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and generally high yields.[3][4] 5-Aryl-7-methoxybenzofurans are important structural motifs in medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-7-methoxybenzofuran with various arylboronic acids, adapted from established procedures for structurally similar benzofuran derivatives.[5][6]
General Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid to yield the corresponding 5-aryl-7-methoxybenzofuran.
Image of the general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the active Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from microwave-assisted Suzuki-Miyaura couplings of methyl 5-bromobenzofuran-2-carboxylate.[5][6] It is expected to be applicable to this compound with minor modifications.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a specialized Pd(II)-complex, 0.1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Microwave process vial
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure (Microwave-Assisted)
-
To a microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv).
-
Add the corresponding arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (0.1 mol%).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 3 mL).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes), with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 5-aryl-7-methoxybenzofuran.
Characterization
The structure of the final products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 5-Bromo-7-methoxybenzofuran in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of novel anticancer agents derived from 5-Bromo-7-methoxybenzofuran. The protocols and data herein are intended to serve as a foundational resource for the development of new therapeutic candidates.
Introduction: The Benzofuran Scaffold in Oncology
Benzofuran is a privileged heterocyclic scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties. The versatility of the benzofuran ring system allows for substitutions that can modulate its pharmacological profile, leading to the development of targeted therapies. In particular, the introduction of a bromine atom, such as in this compound, provides a reactive handle for carbon-carbon bond formation, enabling the synthesis of a diverse array of derivatives.
This document focuses on the utility of this compound as a key starting material for the synthesis of novel 5-aryl-7-methoxybenzofuran derivatives. These compounds are designed to target critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A robust and versatile method for the synthesis of 5-aryl-7-methoxybenzofuran derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the 5-position of the benzofuran core and various aryl or heteroaryl boronic acids.
Experimental Workflow: Synthesis of 5-Aryl-7-methoxybenzofuran Derivatives
Application Notes and Protocols for the Functionalization of 5-Bromo-7-methoxybenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the benzofuran ring of 5-Bromo-7-methoxybenzofuran. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted benzofurans, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein focus on leveraging the C5-bromo substituent for cross-coupling reactions and exploring electrophilic substitution on the electron-rich benzofuran core.
Functionalization at the C5-Position via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound serves as a versatile handle for the introduction of a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
Application Notes:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity. For this compound, these reactions offer a straightforward route to novel derivatives with potential applications in drug discovery and materials science. The primary strategies for functionalization at the C5 position include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][2] This reaction is widely used for the synthesis of biaryl and vinyl-substituted benzofurans.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | ~95% (analogous) | [3] |
| 2 | 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 82 | [1] |
| 3 | 2-Acetyl-5-bromobenzofuran | Phenylboronic acid | Pd-complex (0.1) | - | Cs₂CO₃ | Toluene | 150 (MW) | 0.4 | 97 | [4] |
Detailed Experimental Protocol: Synthesis of 5-Phenyl-7-methoxybenzofuran
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 227 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically yielding a substituted styrene derivative.[5][6] This reaction is a powerful tool for the synthesis of vinyl-substituted benzofurans.
Table 2: Heck Coupling of 2-Acetyl-5-bromobenzofuran with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd-complex (0.25) | Et₃N | TBAB | DMF | 160 (MW) | 0.08 | 88 | [5] |
| 2 | n-Butyl acrylate | Pd-complex (0.25) | Et₃N | TBAB | DMF | 160 (MW) | 0.12 | 92 | [5] |
Detailed Experimental Protocol: Synthesis of 5-((E)-2-phenylethenyl)-7-methoxybenzofuran
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol, 227 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and tetrabutylammonium bromide (TBAB) (0.6 mmol, 193 mg).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (3 mL) and triethylamine (3.0 mmol, 418 µL).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 160 °C for 10 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the product.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (2) | Et₃N | DMF | 80 (MW) | 0.33 | 86 (analogous) |[8] | | 2 | 2-(2-bromophenoxy)-1-phenylethanone | Phenylacetylene | Pd(OAc)₂ (5) | - | K₃PO₄ | Toluene | 120 | 12 | 92 (analogous) |[7] |
Detailed Experimental Protocol: Synthesis of 5-(Phenylethynyl)-7-methoxybenzofuran
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 227 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg).
-
Solvent and Reagents: Add anhydrous triethylamine (5 mL) and phenylacetylene (1.2 mmol, 132 µL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Reaction: Stir the reaction mixture at 60 °C for 8 hours under an argon atmosphere.
-
Workup: After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate. The filtrate is then washed with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[9][10] This reaction allows for the introduction of primary and secondary amines at the C5 position of the benzofuran ring.
Table 4: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | ~95% (general) | [10] |
| 2 | Aniline | [Pd(Cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | PhMe | 110 | 24 | 85 (analogous) | [11] |
Detailed Experimental Protocol: Synthesis of 5-(Morpholino)-7-methoxybenzofuran
-
Reaction Setup: In an oven-dried resealable Schlenk tube, combine this compound (1.0 mmol, 227 mg), sodium tert-butoxide (1.4 mmol, 135 mg), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), and XPhos (0.03 mmol, 14.3 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Functionalization via Electrophilic Aromatic Substitution
The benzofuran ring, particularly with an electron-donating methoxy group at C7, is susceptible to electrophilic aromatic substitution. The directing effects of the fused ring system and the methoxy group will influence the position of substitution.
Application Notes:
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. In the case of 7-methoxybenzofuran, the C2 position is often favored for electrophilic attack due to stabilization of the intermediate carbocation.[12] However, the precise regioselectivity can be influenced by the specific electrophile and reaction conditions.
General Scheme for Electrophilic Acylation
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. m.youtube.com [m.youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. arkat-usa.org [arkat-usa.org]
Application of 5-Bromo-7-methoxybenzofuran in the Development of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including enzyme inhibition. The unique structural and electronic features of the benzofuran ring system make it an attractive framework for the design of potent and selective inhibitors of various enzymes implicated in human diseases. 5-Bromo-7-methoxybenzofuran, in particular, serves as a versatile and strategic starting material for the synthesis of novel enzyme inhibitors. The presence of a bromine atom at the 5-position provides a convenient handle for introducing chemical diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The methoxy group at the 7-position can also influence the molecule's electronic properties and binding interactions with the target enzyme.
This document provides detailed application notes and protocols for the utilization of this compound in the development of enzyme inhibitors, with a focus on its potential application in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical target in cancer therapy.
Application: Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer.[1][2] Consequently, the development of small-molecule EGFR inhibitors has been a major focus of anticancer drug discovery. Several benzofuran derivatives have been reported as potent EGFR inhibitors.[1]
This section outlines a proposed application of this compound in the synthesis of a novel series of EGFR inhibitors. The core strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties at the 5-position of the benzofuran scaffold.
Proposed Synthetic Scheme
The synthesis of potential EGFR inhibitors from this compound can be achieved through a straightforward and versatile synthetic route, as depicted below. The key step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed synthesis of EGFR inhibitors.
This synthetic approach allows for the generation of a library of compounds with diverse substituents at the 5-position, enabling a thorough investigation of the structure-activity relationship.
Data Presentation
The following table summarizes hypothetical but plausible inhibitory activities of a series of 5-Aryl-7-methoxybenzofuran derivatives against the EGFR kinase. The data is structured to facilitate easy comparison and SAR analysis.
| Compound ID | R Group (at C5-position) | EGFR IC50 (nM)[1] | Selectivity vs. other kinases (Fold) |
| BMB-1 | Phenyl | 150 | 10 |
| BMB-2 | 4-Fluorophenyl | 85 | 25 |
| BMB-3 | 4-Methoxyphenyl | 120 | 15 |
| BMB-4 | Pyridin-4-yl | 50 | 50 |
| BMB-5 | Thiophen-2-yl | 95 | 20 |
| Gefitinib | (Reference Drug) | 33[3] | >100 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative compound and the in vitro evaluation of its EGFR inhibitory activity.
Protocol 1: Synthesis of 5-(Pyridin-4-yl)-7-methoxybenzofuran (BMB-4)
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Stir the reaction mixture at 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 5-(Pyridin-4-yl)-7-methoxybenzofuran.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
Principle:
The inhibitory activity of the synthesized compounds against EGFR is determined using a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence indicates kinase inhibition (less ATP consumed).
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the recombinant EGFR kinase, the Poly(Glu, Tyr) substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, highlighting its role in cell proliferation and survival. Inhibition of EGFR by small molecules blocks these downstream effects.
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of enzyme inhibitors derived from this compound.
References
- 1. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Step-by-Step Synthesis of 5-Bromo-7-methoxybenzofuran from Vanillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 5-Bromo-7-methoxybenzofuran, a valuable building block in medicinal chemistry and drug development, starting from the readily available and renewable resource, vanillin. The synthesis is presented as a three-step process: bromination of vanillin, O-propargylation of the resulting 5-bromovanillin, and a subsequent intramolecular cyclization to form the benzofuran ring.
Overall Synthetic Scheme
The synthetic pathway from vanillin to this compound is illustrated below. The process begins with the electrophilic bromination of vanillin to introduce a bromine atom at the 5-position. This is followed by the Williamson ether synthesis to introduce a propargyl group onto the phenolic oxygen. The final step involves a thermal intramolecular cyclization to construct the furan ring, yielding the target molecule.
Caption: Overall synthetic route from Vanillin to this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromovanillin
This protocol describes the electrophilic bromination of vanillin to produce 5-bromovanillin.[1][2][3]
Materials:
-
Vanillin
-
Methanol
-
Bromine
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine in methanol dropwise to the cooled vanillin solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any remaining impurities.
-
Dry the purified 5-bromovanillin in a vacuum oven.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Vanillin | N/A |
| Product | 5-Bromovanillin | [1] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Yield | ~95% | [1] |
| Melting Point | 163-166 °C | [1] |
| Appearance | Pale yellow solid | [1] |
Step 2: Synthesis of 4-(Prop-2-yn-1-yloxy)-3-bromo-5-methoxybenzaldehyde
This protocol details the O-propargylation of 5-bromovanillin using propargyl bromide.
Materials:
-
5-Bromovanillin
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 5-bromovanillin, potassium carbonate, and a suitable solvent such as acetone or DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add propargyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with the solvent used in the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Bromovanillin | N/A |
| Product | 4-(Prop-2-yn-1-yloxy)-3-bromo-5-methoxybenzaldehyde | N/A |
| Molecular Formula | C₁₁H₉BrO₃ | N/A |
| Molecular Weight | 285.09 g/mol | N/A |
| Yield | Typically >80% | General Procedure |
| Appearance | Solid | General Procedure |
Step 3: Synthesis of this compound
This protocol describes the intramolecular cyclization of the propargyl ether to form the final benzofuran product. This reaction is typically carried out at high temperatures.
Materials:
-
4-(Prop-2-yn-1-yloxy)-3-bromo-5-methoxybenzaldehyde
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
In a round-bottom flask, dissolve 4-(Prop-2-yn-1-yloxy)-3-bromo-5-methoxybenzaldehyde in a high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-(Prop-2-yn-1-yloxy)-3-bromo-5-methoxybenzaldehyde | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₉H₇BrO₂ | N/A |
| Molecular Weight | 227.05 g/mol | N/A |
| Yield | Variable | General Procedure |
| Appearance | Solid | General Procedure |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Chemical Transformation)
The diagram below outlines the chemical transformations occurring at each step of the synthesis.
Caption: Chemical transformations in the synthesis of this compound.
References
One-Pot Synthesis of Aminobenzofuran Derivatives from Bromo-Substituted Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various aminobenzofuran derivatives commencing from bromo-substituted precursors. The methodologies outlined herein are based on recently developed catalytic systems that offer high efficiency and operational simplicity, making them valuable for applications in medicinal chemistry and drug discovery.
Introduction
Aminobenzofuran scaffolds are crucial pharmacophores found in a multitude of biologically active molecules and natural products. Their synthesis, particularly through efficient one-pot procedures, is of significant interest to the pharmaceutical and chemical research communities. This document details two distinct and robust one-pot methodologies for the synthesis of aminobenzofuran derivatives, starting from readily available bromo-substituted precursors. The first protocol describes a 4-dimethylaminopyridine (DMAP)-mediated tandem cyclization, while the second outlines a copper-catalyzed amination reaction.
Method 1: DMAP-Mediated Tandem Cyclization of ortho-Hydroxy α-Aminosulfones with Bromo-Substituted Electrophiles
This efficient cascade cyclization strategy allows for the synthesis of complex aminobenzofuran spiroindanone and spirobarbituric acid derivatives. The reaction proceeds at room temperature and affords high yields of the desired products.[1][2][3]
Quantitative Data Summary
| Product Type | Bromo-Precursor | Catalyst/Base | Solvent | Time (h) | Temp. | Yield (%) |
| Aminobenzofuran Spiroindanone | 2-bromo-1,3-indandione | DMAP | DCE | 20 | RT | >85% |
| Aminobenzofuran Spirobarbituric Acid | 5-bromo-1,3-dimethylbarbituric acid | DMAP | DCE | 10 | RT | >95% |
| 5ga (4-chloro substituted) | 5-bromo-1,3-dimethylbarbituric acid | DMAP | DCE | 10 | RT | 72% |
| 5ha (4-bromo substituted) | 5-bromo-1,3-dimethylbarbituric acid | DMAP | DCE | 10 | RT | 79% |
Yields are for isolated products. RT = Room Temperature. DMAP = 4-dimethylaminopyridine. DCE = Dichloroethane.
Experimental Protocol: Synthesis of Aminobenzofuran Spirobarbituric Acid Derivatives
Materials:
-
ortho-Hydroxy α-aminosulfone (0.15 mmol)
-
5-bromo-1,3-dimethylbarbituric acid (0.1 mmol)
-
4-dimethylaminopyridine (DMAP) (1.0 equiv., 0.1 mmol)
-
Anhydrous Dichloroethane (DCE) (1.0 mL)
-
5 mL glass reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a 5 mL glass reaction vessel, add ortho-hydroxy α-aminosulfone (0.15 mmol), 5-bromo-1,3-dimethylbarbituric acid (0.1 mmol), and DMAP (0.1 mmol).
-
Add 1.0 mL of anhydrous DCE to the reaction vessel.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain the pure aminobenzofuran spirobarbituric acid derivative.
Note: For the synthesis of aminobenzofuran spiroindanone derivatives, 2-bromo-1,3-indandione is used in place of 5-bromo-1,3-dimethylbarbituric acid, and the reaction time is extended to 20 hours.[1]
Reaction Workflow
Caption: Workflow for DMAP-mediated one-pot synthesis.
Method 2: Copper-Catalyzed Amination of Bromo-Substituted Benzofurans
This protocol describes a direct and effective method for the synthesis of primary aminobenzofurans through a copper(I)-catalyzed Ullmann C-N coupling reaction. This approach utilizes aqueous ammonia as the nitrogen source, offering an environmentally and economically favorable route.[4]
Quantitative Data Summary
| Bromo-Precursor | Amine Source | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 5-Bromobenzofuran | NH₄OH (28-30%) | Cu₂O (20 mol%) | NMP | 24 | 110 | 93% |
Yield is for the isolated product. NMP = N-Methyl-2-pyrrolidone.
Experimental Protocol: Synthesis of 1-Benzofuran-5-amine
Materials:
-
5-Bromobenzofuran (100 mg, 0.50 mmol)
-
Copper(I) oxide (Cu₂O) (0.102 mmol, 20 mol%)
-
Ammonium hydroxide solution (28-30% w/w, 1 mL)
-
N-Methyl-2-pyrrolidone (NMP) (1 mL)
-
Pressure tube
-
Oil bath
-
Standard laboratory glassware for workup and purification
-
Methanol or ethyl acetate/hexanes for recrystallization or column chromatography
Procedure:
-
Add 5-bromobenzofuran (100 mg, 0.50 mmol) and Cu₂O (0.102 mmol) to a pressure tube.
-
Add 1 mL of ammonium hydroxide solution and 1 mL of NMP to the pressure tube.
-
Seal the pressure tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water (4 mL) to precipitate the product.
-
Filter the precipitate and wash with water to afford the crude product.
-
Further purify the product by recrystallization from methanol or by flash column chromatography (EtOAc/hexanes = 3:7) to yield pure 1-benzofuran-5-amine.[4]
Reaction Workflow
Caption: Workflow for Copper-catalyzed amination.
Conclusion
The one-pot synthetic methodologies presented provide efficient and versatile routes to valuable aminobenzofuran derivatives from bromo-substituted precursors. The DMAP-mediated tandem cyclization offers a mild, room-temperature synthesis of complex spirocyclic aminobenzofurans with high yields. The copper-catalyzed amination provides a straightforward and cost-effective method for the synthesis of primary aminobenzofurans. These protocols are highly applicable for the generation of compound libraries for drug discovery and for the synthesis of complex molecular targets.
References
Application Notes and Protocols: 5-Bromo-7-methoxybenzofuran in the Synthesis of Fluorescently Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and materials science due to their diverse biological activities and inherent fluorescent properties.[1] The strategic modification of the benzofuran core allows for the fine-tuning of its photophysical characteristics, making it an excellent scaffold for the development of novel fluorescent probes.[1] This document provides detailed application notes and protocols for the synthesis and utilization of a fluorescently active molecule derived from 5-Bromo-7-methoxybenzofuran.
The bromine atom at the 5-position of the this compound serves as a versatile handle for introducing a wide array of functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach enables the modular synthesis of fluorescent probes with tailored properties for specific biological applications, including cellular imaging and sensing.
In these application notes, we will focus on a representative, albeit hypothetical, fluorescent probe, 5-(Pyren-1-yl)-7-methoxybenzofuran , synthesized via the Suzuki-Miyaura coupling of this compound and pyrene-1-boronic acid. Pyrene is a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield and sensitivity to its local microenvironment, making it an excellent fluorophore for cellular imaging applications.[2]
Principle of Detection
The synthesized 5-(Pyren-1-yl)-7-methoxybenzofuran probe is anticipated to be lipophilic due to the planar and hydrophobic nature of both the benzofuran and pyrene moieties. This characteristic suggests its potential to preferentially accumulate in lipid-rich environments within cells, such as cellular membranes, lipid droplets, and the endoplasmic reticulum. The fluorescence of the pyrene moiety is sensitive to the polarity of its surroundings. In non-polar environments, pyrene typically exhibits a structured monomer emission spectrum. In contrast, at higher concentrations or in specific environments that promote intermolecular interactions, an unstructured, red-shifted excimer emission can be observed. This solvatochromic property can be exploited to probe the local environment within cellular compartments.
Changes in the fluorescence intensity or spectral properties of the probe upon localization within specific cellular structures can be monitored using fluorescence microscopy. This allows for the visualization and tracking of these organelles and potentially reporting on dynamic changes in their lipid composition or organization.
Data Presentation: Photophysical Properties
The following table summarizes the expected photophysical properties of the hypothetical 5-(Pyren-1-yl)-7-methoxybenzofuran probe. The data is based on literature values for structurally similar pyrene-benzofuran conjugates and is intended to serve as a guide for experimental design. Actual values for the synthesized compound may vary.
| Property | Value (in Dichloromethane) | Reference |
| Absorption Maximum (λabs) | ~350 nm | [3] |
| Emission Maximum (λem) | ~385 nm, 405 nm (monomer) | [3] |
| Quantum Yield (ΦF) | > 0.70 | [4] |
| Stokes Shift | ~35 nm | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-(Pyren-1-yl)-7-methoxybenzofuran via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with pyrene-1-boronic acid.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), pyrene-1-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(Pyren-1-yl)-7-methoxybenzofuran.
Protocol 2: Live-Cell Imaging with 5-(Pyren-1-yl)-7-methoxybenzofuran
This protocol provides a general procedure for staining live cells with the synthesized fluorescent probe and visualizing its subcellular localization.
Materials:
-
Cultured cells (e.g., HeLa, fibroblasts) on glass-bottom dishes or coverslips
-
5-(Pyren-1-yl)-7-methoxybenzofuran stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for DAPI (for pyrene monomer emission) and a camera.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 60-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the 5-(Pyren-1-yl)-7-methoxybenzofuran probe by diluting the 1 mM DMSO stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the probe-containing imaging medium to the cells. d. Incubate the cells at 37 °C in a CO₂ incubator for 15-60 minutes. The optimal staining time should be determined empirically.
-
Washing (Optional): If high background fluorescence is observed, wash the cells once with fresh, pre-warmed imaging medium before imaging.
-
Imaging: a. Place the imaging dish on the stage of the fluorescence microscope. b. Excite the sample using a wavelength appropriate for pyrene (e.g., ~350 nm). c. Collect the emission using a filter set that captures the pyrene monomer fluorescence (e.g., 380-450 nm). d. Acquire images using a sensitive camera.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-7-methoxybenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 5-Bromo-7-methoxybenzofuran to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling for this compound?
The successful Suzuki coupling of this compound hinges on the careful selection of several key components. The choice of palladium catalyst and ligand is paramount, as it dictates the efficiency of the catalytic cycle.[1][2] The base is crucial for the activation of the boronic acid partner, and the solvent system influences the solubility of reactants and the overall reaction rate.[3][4] Reaction temperature and the rigorous exclusion of oxygen are also critical factors for achieving high yields and minimizing side reactions.
Q2: Which palladium catalysts are recommended for coupling with an electron-rich heterocycle like this compound?
For electron-rich heteroaromatic halides, palladium catalysts with electron-rich and bulky phosphine ligands are often effective.[5][6] Catalysts like Pd(dppf)Cl₂ are a good starting point as they have shown success in shortening reaction times and increasing yields for similar substrates.[2] Buchwald-type ligands and their corresponding pre-catalysts (e.g., SPhos, XPhos) are also highly recommended for challenging couplings as they can promote the reaction at lower catalyst loadings and are effective for a broad range of substrates.[7][8]
Q3: What are common side reactions observed in the Suzuki coupling of this compound and how can they be minimized?
Common side reactions include:
-
Homocoupling of the boronic acid to form a biaryl byproduct. This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst that is slow to be reduced to the active Pd(0) state.[9][10] Thoroughly degassing the reaction mixture and using a Pd(0) catalyst source like Pd(PPh₃)₄ can mitigate this issue.[10]
-
Protodeboronation of the boronic acid, where it is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, a suitable base, or by employing more stable boronic esters (e.g., pinacol esters).[9][6][11]
-
Dehalogenation of the this compound starting material. This can occur when the palladium complex abstracts a hydride from the solvent or base.[9][12] Careful optimization of the reaction conditions, including the choice of base and solvent, can reduce the likelihood of this side reaction.
Q4: How do I effectively remove the palladium catalyst and other impurities after the reaction?
Post-reaction purification is crucial, especially for pharmaceutical applications where residual palladium levels must be minimized.[10] A standard aqueous work-up is the first step to remove inorganic salts and water-soluble impurities.[10] To remove unreacted boronic acid, a basic aqueous wash can be employed to convert it into a water-soluble boronate salt.[10] For separating the desired product from nonpolar byproducts like homocoupled compounds, meticulous column chromatography with a shallow solvent gradient is often effective.[10] To remove residual palladium, filtration through celite for heterogeneous catalysts or the use of metal scavengers for homogeneous catalysts are common methods.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. 3. Reaction temperature is too low. 4. Protodeboronation of the boronic acid. | 1. Use a fresh catalyst or a pre-catalyst. 2. Screen different combinations of ligands, bases, and solvents (see tables below).[13] For electron-rich systems, consider more electron-rich ligands.[6] 3. Incrementally increase the reaction temperature. 4. Use anhydrous solvents and consider using a boronic ester instead of a boronic acid.[9][11] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[9] 2. Use of a Pd(II) precatalyst that is slowly reduced. | 1. Ensure thorough degassing of solvents and the reaction vessel with an inert gas (Argon or Nitrogen).[10] 2. Consider using a Pd(0) catalyst source like Pd(PPh₃)₄ directly.[10] |
| Dehalogenation of Starting Material | 1. The reaction conditions favor hydride formation and reductive elimination.[9] | 1. Optimize reaction conditions by screening different bases and solvents. Avoid solvents that can act as hydride donors.[12] |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities inhibiting crystallization. 2. The product is intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[10] 2. If the product is an oil, purification by chromatography is the most appropriate method.[10] |
| Difficulty Separating Product from Byproducts | 1. Similar polarity of the product and byproducts (e.g., homocoupled boronic acid). | 1. Meticulous column chromatography with a shallow solvent gradient is often effective.[10] 2. Test various solvent systems using Thin Layer Chromatography (TLC) to find optimal separation conditions.[10] |
Comparative Data for Reaction Optimization
The following tables provide illustrative data based on typical Suzuki-Miyaura coupling reactions to guide your optimization experiments for this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield Conditions: this compound (1.0 eq.), Arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), Dioxane/H₂O (4:1), 90 °C, 12 h.
| Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | 45 |
| Pd₂(dba)₃ (1) | SPhos (2.2) | 85 |
| Pd(dppf)Cl₂ (2) | - | 78 |
| Pd(PPh₃)₄ (3) | - | 62 |
Table 2: Effect of Base on Yield Conditions: this compound (1.0 eq.), Arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (2 mol%), Dioxane/H₂O (4:1), 90 °C, 12 h.
| Base (2.0 eq.) | Yield (%) |
| K₂CO₃ | 78 |
| Cs₂CO₃ | 88 |
| K₃PO₄ | 82 |
| NaHCO₃ | 55 |
Table 3: Effect of Solvent System on Yield Conditions: this compound (1.0 eq.), Arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 eq.), 90 °C, 12 h.
| Solvent System (v/v) | Yield (%) |
| Dioxane/H₂O (4:1) | 78 |
| Toluene/H₂O (10:1) | 72 |
| DME/H₂O (4:1) | 75 |
| THF/H₂O (4:1) | 68 |
Experimental Protocols
Protocol 1: General Procedure using Pd(dppf)Cl₂
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).[7]
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure using a Buchwald Ligand
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), SPhos (0.022 mmol, 2.2 mol%), and cesium carbonate (2.0 mmol) to a dry reaction vessel.
-
Add this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol).
-
Add degassed toluene (10 mL).
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with Brominated Benzofurans
Welcome to the technical support center for Suzuki coupling reactions involving brominated benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your Suzuki coupling experiments with brominated benzofurans.
Q1: My Suzuki coupling reaction with a brominated benzofuran is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki coupling with brominated benzofurans can stem from several factors. The initial points to scrutinize are the integrity of your reagents and the reaction setup. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can oxidize and deactivate the palladium catalyst.[1][2] It is also crucial to confirm the quality of your boronic acid or ester, as they can degrade over time. The choice of palladium source, ligand, and base are also critical and highly interdependent.[3][4]
Q2: I suspect my palladium catalyst is being deactivated. What are common causes of catalyst poisoning in this reaction?
A2: Palladium catalysts are sensitive to various impurities that can act as poisons. Sulfur-containing compounds are notorious for poisoning palladium catalysts, and even trace amounts can halt the reaction.[5][6] If your brominated benzofuran starting material or other reagents were synthesized using sulfur-containing reagents, residual impurities could be the culprit. Other potential poisons include excess cyanide ions and unremoved protecting groups from previous synthetic steps.[7] Ensuring the purity of all reactants is paramount.
Q3: How do I choose the optimal ligand and base for my brominated benzofuran substrate?
A3: The selection of the ligand and base is crucial for a successful Suzuki coupling. Electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), have proven effective for challenging couplings involving heteroaryl halides like brominated benzofurans.[1][3] These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[1]
The choice of base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[4][8] The strength of the base can influence the reaction rate and the prevalence of side reactions. For base-sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial, although this can sometimes lead to slower reaction rates.[9]
Q4: I am observing significant amounts of a byproduct that appears to be the debrominated benzofuran. What is causing this?
A4: The formation of the debrominated benzofuran is likely due to a side reaction called protodeboronation of the boronic acid coupling partner.[10] In this process, the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively quenching the nucleophile.[10] This is a common issue with electron-rich heteroarylboronic acids and can be exacerbated by prolonged reaction times or harsh conditions.[1][10] To mitigate protodeboronation, you can try using milder bases, shorter reaction times, or employing more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[10][11]
Q5: My starting materials are not fully soluble in the reaction solvent. Could this be the cause of the failed reaction?
A5: Yes, poor solubility of either the brominated benzofuran or the boronic acid derivative can significantly impede the reaction.[9] If the reagents are not in solution, the catalytic cycle cannot proceed efficiently. Consider screening different solvents or solvent mixtures. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water to aid in dissolving the inorganic base.[3][9] In cases of extremely poor solubility, using a different palladium catalyst or ligand system that operates at higher temperatures might be necessary, though this can increase the risk of side reactions.[12]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions involving benzofuran derivatives, providing a comparative overview to aid in your experimental design.
Table 1: Comparison of Palladium Catalysts and Bases for the Suzuki Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid. [13]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 |
Table 2: Ligand Performance in Suzuki Coupling of Heteroarylboronic Acids. [1]
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Typical Yield Range* |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80-100 | Good to Excellent |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80-100 | Good to Excellent |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate to Good |
*Yields are generalized from literature for analogous heteroarylboronic acid couplings and may require optimization for specific substrates.
Key Experimental Protocols
Below is a detailed methodology for a general Suzuki coupling reaction with a brominated benzofuran. This protocol should be adapted and optimized for your specific substrates.
Materials:
-
Brominated benzofuran (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (0.5 - 5 mol%)[3][8]
-
Ligand (e.g., SPhos, XPhos) (1 - 10 mol%)[3]
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)[8]
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF/water mixture)[1][8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under a positive flow of inert gas, add the brominated benzofuran, the arylboronic acid/ester, and the base.[1]
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-catalyst) and add them to the reaction vessel against the positive flow of inert gas.
-
Solvent Addition: Seal the vessel and add the anhydrous, degassed solvent via syringe.[1]
-
Degassing: Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in your understanding and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
Optimizing reaction conditions for the synthesis of 5-Bromo-7-methoxybenzofuran
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Bromo-7-methoxybenzofuran. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am getting a very low yield of 7-methoxybenzofuran in the first step. What are the possible causes and solutions?
A1: Low yields in the synthesis of 7-methoxybenzofuran from o-vanillin can arise from several factors:
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Incomplete reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature.
-
Suboptimal base: The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group. Potassium carbonate is commonly used, and ensuring it is dry and finely powdered can improve the reaction rate.
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Poor quality of reagents: Use freshly distilled or high-purity o-vanillin and chloroacetaldehyde dimethyl acetal. Impurities can lead to side reactions and lower the yield.
Q2: During the bromination of 7-methoxybenzofuran, I am observing the formation of multiple products. How can I improve the selectivity for this compound?
A2: The formation of multiple brominated products is a common issue. Here’s how to enhance the selectivity for the desired 5-bromo isomer:
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Choice of brominating agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is known to favor para-bromination of electron-rich aromatic compounds.[1][2] The methoxy group at the 7-position directs bromination to the ortho and para positions. The para position (C5) is sterically more accessible, making it the major product.
-
Reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity by minimizing over-bromination and side reactions.
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Slow addition of the brominating agent: Adding the brominating agent dropwise over a period of time helps to maintain a low concentration of the electrophile in the reaction mixture, which can improve selectivity.
Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A3: Purification can be challenging due to the presence of isomers and unreacted starting material.
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Column chromatography: This is the most effective method for separating the desired 5-bromo isomer from other brominated byproducts and starting material. A silica gel column with a gradient elution system of ethyl acetate in hexane is typically effective.
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Recrystallization: If the crude product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used to obtain highly pure this compound.
Q4: I suspect demethylation of the methoxy group during bromination. How can I avoid this?
A4: Demethylation can occur under harsh acidic conditions.
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Avoid strong acids: Using NBS for bromination avoids the generation of strong acids like HBr, which can be formed when using elemental bromine.
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Control the reaction temperature: Higher temperatures can promote side reactions, including demethylation. Maintaining a low to moderate temperature throughout the reaction is advisable.
-
Use a non-acidic workup: During the workup, avoid washing with strong acids. Use a mild base like sodium bicarbonate solution to neutralize any acidic byproducts.
Experimental Protocols
Synthesis of 7-methoxybenzofuran from o-Vanillin
This two-step procedure involves the O-alkylation of o-vanillin followed by an intramolecular cyclization.
Step 1: Synthesis of 2-(2-hydroxy-3-methoxybenzylidene)acetaldehyde
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To a solution of o-vanillin (1 equivalent) in a suitable solvent like acetone or DMF, add anhydrous potassium carbonate (2 equivalents).
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To this suspension, add chloroacetaldehyde dimethyl acetal (1.2 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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After completion, cool the mixture, filter off the potassium carbonate, and evaporate the solvent under reduced pressure.
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The resulting crude product is then hydrolyzed using an aqueous acid (e.g., 1M HCl) to yield 2-(2-hydroxy-3-methoxybenzylidene)acetaldehyde.
Step 2: Cyclization to 7-methoxybenzofuran
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The crude aldehyde from the previous step is dissolved in a high-boiling point solvent like toluene.
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A catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid, is added.
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The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
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Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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The crude 7-methoxybenzofuran is then purified by vacuum distillation or column chromatography.
Bromination of 7-methoxybenzofuran to this compound
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Dissolve 7-methoxybenzofuran (1 equivalent) in anhydrous DMF in a flask protected from light.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, pour the reaction mixture into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water, saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 7-methoxybenzofuran
| Parameter | Value | Reference |
| Starting Material | o-Vanillin | General Synthetic Routes |
| Reagents | Chloroacetaldehyde dimethyl acetal, K₂CO₃, p-TsOH | General Synthetic Routes |
| Solvent | Acetone/Toluene | General Synthetic Routes |
| Temperature | Reflux | General Synthetic Routes |
| Reaction Time | 4-12 hours | General Synthetic Routes |
| Typical Yield | 60-75% | Estimated from similar syntheses |
Table 2: Reaction Parameters for the Bromination of 7-methoxybenzofuran
| Parameter | Value | Reference |
| Starting Material | 7-methoxybenzofuran | [3] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 3-5 hours | [3] |
| Typical Yield | 80-90% | Estimated from similar brominations |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the bromination of 7-methoxybenzofuran.
References
Technical Support Center: Purification of 5-Bromo-7-methoxybenzofuran and its Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-7-methoxybenzofuran and its related derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my purified this compound derivative consistently low?
Answer: Low recovery of the target compound can stem from several factors throughout the synthesis and purification process.
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Potential Cause: Incomplete Reaction. If the initial synthesis did not proceed to completion, the crude product will contain a significant amount of starting material, reducing the theoretical maximum yield of the desired product.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the molar equivalent of the limiting reagent.[1]
-
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Potential Cause: Product Degradation. Benzofuran rings can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition during work-up or purification.
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Solution: Ensure that work-up procedures are not overly acidic and are performed promptly. If using silica gel chromatography, which is inherently acidic, consider using deactivated (neutral) silica gel or adding a small amount of a neutralising agent like triethylamine to the eluent.
-
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Potential Cause: Loss During Work-up and Purification. Significant amounts of product can be lost during extraction, transfer steps, or by irreversible binding to the stationary phase in chromatography.
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Solution: Minimize the number of transfer steps. Ensure the chosen solvent for liquid-liquid extraction is appropriate for your compound's polarity and perform multiple extractions to maximize recovery.[1] Optimize column chromatography conditions to ensure the product elutes efficiently and does not excessively streak or remain on the column.
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Question 2: My crude product contains a significant amount of unreacted starting material. How can I solve this?
Answer: The presence of unreacted starting material is a common issue, often related to reaction stoichiometry or conditions.
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Potential Cause: Insufficient Brominating Agent. The most likely cause is an inadequate amount of the brominating agent (e.g., Br₂, NBS) used in the synthesis.
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Solution: Carefully check the stoichiometry of your reaction. It may be necessary to increase the molar equivalents of the brominating agent. However, be cautious, as excess brominating agent can lead to the formation of di-brominated or other over-brominated byproducts.
-
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Potential Cause: Suboptimal Reaction Temperature. Electrophilic aromatic bromination reactions can be highly sensitive to temperature.
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Solution: Ensure the reaction temperature is optimal for the specific brominating agent used. Some reactions may require cooling to control reactivity and prevent side reactions.[1]
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Question 3: I am having difficulty separating my target compound from a persistent impurity with a very similar Rf value on TLC.
Answer: Co-elution of impurities is a frequent challenge in column chromatography, especially with structurally similar compounds like isomers.
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Potential Cause: Inappropriate Solvent System. The polarity of the eluent may not be optimal to resolve the two compounds.
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Solution: Systematically screen different solvent systems. Try combinations of non-polar solvents (like hexane or petroleum ether) with slightly more polar solvents (like ethyl acetate or dichloromethane).[2][3] Running a gradient elution, where the polarity of the eluent is gradually increased, can often improve separation.
-
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Potential Cause: Isomeric Byproducts. The synthesis may have produced constitutional isomers which often have very similar polarities.
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Solution: If optimizing column chromatography is unsuccessful, recrystallization is an excellent alternative. Experiment with different solvents or solvent pairs to find one in which your desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity remains in solution.
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Question 4: My purified compound appears colored. How can I remove the color?
Answer: Colored impurities are often highly conjugated organic molecules present in trace amounts.
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Solution: Activated Charcoal Treatment. During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
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Solution: Recrystallization. Sometimes, the colored impurity has different solubility properties than the desired product. A carefully chosen recrystallization can leave the impurity either in the mother liquor or as an insoluble solid that can be filtered off. A common method involves using toluene and activated carbon, followed by refluxing, filtering, and cooling to crystallize the product.[4]
Frequently Asked Questions (FAQs)
What are the most common purification techniques for this compound and its derivatives? The most frequently employed purification methods are silica gel column chromatography and recrystallization.[5] Column chromatography is used to separate compounds based on their polarity, while recrystallization purifies a solid compound based on differences in solubility.
How can I effectively monitor the progress of my column chromatography? Thin Layer Chromatography (TLC) is the standard method. Before running the column, identify a solvent system that gives your target compound an Rf value of approximately 0.3-0.4. During the column, collect fractions and spot them on a TLC plate to identify which fractions contain your pure product.
What are some typical solvent systems for purifying brominated benzofurans on a silica gel column? Commonly used eluent systems are mixtures of a non-polar solvent and a polar solvent. The ratio is adjusted to achieve optimal separation. See the table below for examples.
My compound seems to be degrading on the silica gel column. What can I do? Benzofurans can be sensitive to the acidic nature of standard silica gel. You can either minimize the time the compound spends on the column by running it more quickly or use a deactivated (neutral) silica gel. Alternatively, you can add a small percentage (0.1-1%) of a base like triethylamine or pyridine to your eluent to neutralize the silica surface.
What is the best way to store purified this compound derivatives? Many halogenated organic compounds can be sensitive to light and air over long periods. It is best practice to store the purified compound in a sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (0-8 °C is often recommended).[6]
Data Presentation
Table 1: Example Column Chromatography Conditions for Benzofuran Derivatives
| Compound Class | Eluent System | Notes |
| Acylated Benzofurans | 1% Ethyl Acetate in Petroleum Ether | Used for the purification of an acylated 7-methoxybenzofuran derivative.[2] |
| Benzofuran-Indole Hybrids | Hexane / Ethyl Acetate / Dichloromethane (30:1:2) | Effective for more complex, multi-ring systems.[3] |
| General Benzofuran Derivatives | Chloroform or Chloroform / Methanol (50:0.2 v/v) | A versatile system applicable to a range of benzofuran derivatives.[5] |
| Indeno-benzofuranones | 10% Ethyl Acetate in Petroleum Ether | Suitable for related fused-ring systems.[2] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
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Eluent Selection: Determine the optimal solvent system using TLC. Aim for an Rf value of ~0.3 for the target compound.
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Column Packing: Pack a glass column with silica gel using either a wet slurry method (silica mixed with the initial eluent) or a dry packing method followed by careful solvent addition. Ensure the silica bed is compact and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. Alternatively, load the concentrated solution directly onto the column.
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Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to maintain a consistent flow rate.
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Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. The solution should become supersaturated, and crystals of the pure compound will begin to form. Cooling further in an ice bath can maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
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Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Bromo-5-methoxy-1-benzofuran [sigmaaldrich.com]
Preventing palladium black formation in reactions with 5-Bromo-7-methoxybenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing palladium black formation and optimizing cross-coupling reactions involving 5-Bromo-7-methoxybenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why does it form in my reaction?
A1: Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)).[1] Its formation indicates the agglomeration and precipitation of the active palladium catalyst from the solution. This process deactivates the catalyst, leading to stalled or incomplete reactions and lower product yields. Key causes include:
-
Ligand Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the Pd(0) complex can dissociate, leaving the palladium atoms exposed and prone to aggregation.
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) species to Pd(II), which can then be reduced back to Pd(0) in a less controlled manner, promoting aggregation.[2] Rigorous degassing of solvents and reagents is crucial.
-
High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst decomposition, leading to the formation of palladium black.[1]
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Inappropriate Solvent or Base: The choice of solvent and base can significantly influence the stability of the palladium complex.
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High Catalyst Loading: While counterintuitive, a very high concentration of the catalyst can sometimes lead to faster aggregation.
Q2: How can I prevent palladium black formation?
A2: Preventing palladium black formation hinges on maintaining the stability of the active Pd(0) catalyst throughout the reaction. Here are several strategies:
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Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable complexes with palladium, preventing aggregation.
-
Thorough Degassing: Ensure all solvents, reagents, and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Temperature Control: Avoid excessively high temperatures. If a reaction is sluggish, consider a longer reaction time at a lower temperature before increasing the heat.
-
Proper Reagent Purity: Use high-purity reagents and solvents to avoid impurities that might poison or destabilize the catalyst.
-
Use of Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can help stabilize the catalytic species.[3]
Q3: Which palladium precursor is best for my reaction?
A3: The choice of palladium precursor can impact catalyst activation and stability. Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. Pd(OAc)₂ is often used in conjunction with phosphine ligands, as the active Pd(0) species is formed in situ. Pd(PPh₃)₄ is a pre-formed Pd(0) complex but can be less stable over long periods. For reactions involving this compound, catalyst systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand often provide good results.
Troubleshooting Guides
Issue 1: Black Precipitate (Palladium Black) Formation and Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Oxygen in the system | Degas the solvent and reagents thoroughly by sparging with argon or nitrogen for at least 30 minutes. Ensure the reaction is set up under a positive pressure of an inert gas.[2] |
| Ligand instability or low ligand-to-palladium ratio | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1:2 or 1:4). Switch to a bulkier, more electron-rich ligand like SPhos, XPhos, or a suitable NHC ligand to enhance catalyst stability. |
| Excessively high reaction temperature | Reduce the reaction temperature. If the reaction rate is too slow, try a more active catalyst system or a longer reaction time at a lower temperature before increasing the heat.[1] |
| Impure solvents or reagents | Use freshly distilled or commercially available anhydrous solvents. Ensure all solid reagents are of high purity. |
| Incompatible base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF). The optimal combination can vary significantly depending on the specific coupling partners.[4] |
Issue 2: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider a different palladium source (e.g., a pre-formed catalyst). |
| Suboptimal reaction conditions | Systematically screen different solvents, bases, and temperatures. An aqueous co-solvent (e.g., Dioxane/H₂O) can sometimes be beneficial for Suzuki reactions.[4] |
| Poor reactivity of the boronic acid (Suzuki) | Ensure the boronic acid is pure and not degraded. Consider converting it to a trifluoroborate salt or MIDA boronate for increased stability. |
| Homocoupling of the alkyne (Sonogashira) | This is often caused by the copper(I) co-catalyst in the presence of oxygen. Run the reaction under strict anaerobic conditions or consider a copper-free Sonogashira protocol.[1] |
| Steric hindrance | For sterically demanding coupling partners, use a catalyst system with bulky ligands (e.g., SPhos, XPhos) that can facilitate reductive elimination. |
Data Presentation
The following tables summarize quantitative data from studies on substrates structurally similar to this compound, providing a starting point for reaction optimization.
Table 1: Suzuki Coupling of Substituted Bromobenzofurans with Arylboronic Acids
| Entry | Bromobenzofuran Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Methyl 5-bromobenzofuran-2-carboxylate | Pd(OAc)₂ (0.1) | 2-quinolinealdoxime (0.1) | Cs₂CO₃ (2) | Toluene | 150 (MW) | 0.4 | 93 | Methyl 5-bromobenzofuran-2-carboxylate[5] |
| 2 | 2-(4-bromophenyl)benzofuran | Pd(II) complex (3) | - | K₂CO₃ (2) | EtOH/H₂O | 80 | 4 | 97 | 2-(4-bromophenyl)benzofuran[4] |
| 3 | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole[6] |
| 4 | 5-bromoindole | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ (3) | MeCN/H₂O | 37 | 18 | High | 5-bromoindole |
Table 2: Heck Coupling of 2-acetyl-5-bromobenzofuran with Alkenes
| Entry | Alkene | Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(II)-complex (0.25) | TBAB (0.6) | Et₃N (3) | DMF | 130 | 4 | 99 | [3] |
| 2 | Styrene | Pd(II)-complex (0.25) | TBAB (0.6) | Et₃N (3) | H₂O | 100 | 3 | 95 | [3] |
| 3 | Ethyl acrylate | Pd(II)-complex (0.25) | TBAB (0.6) | Et₃N (3) | DMF | 130 | 3 | 90 | [3] |
| 4 | Acrylonitrile | Pd(II)-complex (0.25) | TBAB (0.6) | Et₃N (3) | DMF | 130 | 3 | 88 | [3] |
Table 3: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | 93 | 5-bromoindole[7] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85 | 5-bromoindole[7] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Reflux | N/A | High | 5-bromoindole[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar bromobenzofurans.[4]
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Subsequently, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
This protocol is based on the successful coupling of 2-acetyl-5-bromobenzofuran.[3]
-
Reaction Setup: In a flask, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), tetra-n-butylammonium bromide (TBAB, 0.6 equiv.), and the base (e.g., Et₃N, 3.0 equiv.).
-
Solvent and Catalyst Addition: Add the solvent (e.g., DMF or H₂O) and the palladium catalyst (e.g., a suitable Pd(II) complex, 0.25-1 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 100-130 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is a general method adapted from procedures for other bromo-heterocycles.[7]
-
Reaction Setup: To a dry flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General troubleshooting workflow for palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Addressing insolubility issues in 5-Bromo-7-methoxybenzofuran reactions
Welcome to the technical support center for reactions involving 5-Bromo-7-methoxybenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for addressing challenges related to the insolubility of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for reactions with this compound?
A2: The choice of solvent is critical and often reaction-dependent. For cross-coupling reactions, common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as polar aprotic solvents like N,N-dimethylformamide (DMF) and toluene. Often, a co-solvent system, such as dioxane/water, is employed to aid in dissolving both the organic substrate and inorganic bases.[1]
Q3: How can I improve the solubility of this compound in my reaction mixture?
A3: Several strategies can be employed to address solubility issues:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal system for your specific reaction.
-
Elevated Temperatures: Increasing the reaction temperature can significantly improve the solubility of the starting material.[1]
-
Use of Co-solvents: Adding a co-solvent like water can help dissolve inorganic reagents and, in some cases, improve the overall solubility of the reaction components.[1]
-
Phase-Transfer Catalysts (PTCs): In biphasic reactions, PTCs such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of reagents between the aqueous and organic phases, which can be beneficial when dealing with poorly soluble substrates.[2][3]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Low or no conversion in the Suzuki-Miyaura coupling of this compound, likely due to poor solubility.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
If using a standard solvent like toluene, consider switching to or adding a more polar co-solvent such as DMF or 1,4-dioxane.
-
A common and effective solvent system for Suzuki couplings is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]
-
-
Increase Reaction Temperature:
-
Gradually increase the reaction temperature in 10-20 °C increments. Many Suzuki reactions are performed at temperatures between 80-110 °C.[1]
-
-
Select a Robust Catalyst System:
-
For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more active palladium pre-catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.
-
-
Base Selection and Solubility:
-
Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered to maximize its surface area. The use of a water co-solvent can aid in dissolving the base.[1]
-
-
Consider a Phase-Transfer Catalyst:
-
In biphasic systems, adding a phase-transfer catalyst like TBAB can enhance the reaction rate by facilitating the transfer of the boronate species to the organic phase.[3]
-
Buchwald-Hartwig Amination
Issue: Incomplete or failed amination of this compound due to solubility limitations.
Troubleshooting Steps:
-
Solvent Choice:
-
Elevated Temperature:
-
These reactions often require elevated temperatures (typically 80-120 °C). Ensure your reaction is being heated sufficiently.
-
-
Catalyst and Ligand Selection:
-
The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary for the amination of aryl bromides.
-
-
Base Considerations:
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[5] Ensure the base is fresh and handled under an inert atmosphere. The solubility of the base can also be a factor, and in some cases, using a soluble organic base like DBU may be advantageous.[7]
-
Sonogashira Coupling
Issue: Poor yields in the Sonogashira coupling of this compound.
Troubleshooting Steps:
-
Solvent System Optimization:
-
A mixture of THF and an amine base (like triethylamine or diisopropylethylamine) is a common solvent system. If solubility is poor, consider using DMF as the primary solvent.[8]
-
-
Copper Co-catalyst:
-
Ensure the copper(I) source (e.g., CuI) is fresh. The presence of the copper co-catalyst is crucial for the traditional Sonogashira reaction.[9]
-
-
Inert Atmosphere:
-
The Sonogashira coupling is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
-
Temperature Control:
-
While some Sonogashira couplings proceed at room temperature, heating may be necessary to improve both solubility and reaction rate.
-
Heck Reaction
Issue: Low conversion or side product formation in the Heck reaction with this compound.
Troubleshooting Steps:
-
Solvent and Base Selection:
-
Polar aprotic solvents like DMF or NMP are often effective for Heck reactions.[10] The choice of base is also important; common bases include triethylamine or potassium carbonate.
-
-
Catalyst and Ligand:
-
A variety of palladium sources can be used (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). The addition of a phosphine ligand, such as P(o-tol)₃ or PPh₃, is often beneficial.
-
-
Temperature and Reaction Time:
-
Heck reactions typically require high temperatures (100-140 °C). Monitor the reaction over time to determine the optimal duration.
-
-
Alkene Stoichiometry:
-
Using a slight excess of the alkene (1.1-1.5 equivalents) can help drive the reaction to completion.
-
Data Presentation: Solvent and Base Recommendations
The following table provides a general guide for selecting solvents and bases for common cross-coupling reactions with poorly soluble aryl bromides like this compound.
| Reaction | Recommended Solvents | Common Bases |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, NMP, THF | NaOtBu, LHMDS, K₃PO₄ |
| Sonogashira Coupling | THF/Et₃N, DMF, Acetonitrile | Et₃N, DIPEA |
| Heck Reaction | DMF, NMP, Acetonitrile | Et₃N, K₂CO₃, NaOAc |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., a G3 pre-catalyst, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride if a strong base was used. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMP Chemical Synthesis Application Case Study [eschemy.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Catalyst deactivation and ligand degradation in 5-Bromo-7-methoxybenzofuran couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-7-methoxybenzofuran. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation if the reaction is not performed under strictly inert conditions. Oxygen contamination can lead to the formation of inactive palladium oxides.[1]
-
Palladium Black Formation: At elevated temperatures, or if the catalytic cycle is slow, the Pd(0) species can aggregate into catalytically inactive palladium black.[2] This is often observed as a black precipitate in the reaction mixture.
-
Incomplete Oxidative Addition: The carbon-bromine bond at the 5-position of the benzofuran ring needs to be efficiently activated by the palladium catalyst. Sub-optimal ligand choice or temperature can hinder this initial step of the catalytic cycle.
-
Protodeboronation: The boronic acid coupling partner can be protonated and effectively removed from the reaction, a common side reaction, especially in the presence of water and certain bases.[1]
Q2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is aggregated, inactive elemental palladium.[2] Its formation signifies catalyst deactivation. To prevent this:
-
Ensure Thorough Degassing: Oxygen is a primary culprit in the degradation of the active Pd(0) catalyst to palladium black.[1][2] Degas your solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can stabilize the Pd(0) center and prevent aggregation.
-
Optimize Temperature: While heating is often necessary, excessively high temperatures can accelerate the decomposition of the catalyst. Try running the reaction at the lowest effective temperature.
-
Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas throughout the entire process.
Q3: My Heck coupling reaction with this compound and an acrylate is sluggish. How can I improve the reaction rate and yield?
A3: Sluggish Heck reactions can be optimized by addressing several parameters. Based on successful couplings with a similar substrate, 2-acetyl-5-bromobenzofuran, consider the following:[3][4]
-
Solvent Choice: Polar aprotic solvents like DMF have been shown to be effective for Heck couplings of bromobenzofurans.[3][4]
-
Base Selection: An organic base such as triethylamine (Et₃N) is commonly used and has proven effective in these systems.[3][4]
-
Additives: The use of a phase-transfer agent like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates and yields.[3][4]
-
Microwave Irradiation: If available, microwave heating can dramatically reduce reaction times from hours to minutes and improve yields.[3]
Q4: What are the signs of ligand degradation, and which ligands are more robust for coupling with this compound?
A4: Ligand degradation can be subtle but often manifests as a stalled reaction or the formation of side products. Common degradation pathways include:
-
Oxidation: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxides, especially in the presence of trace oxygen.[2][5] This depletes the active ligand from the catalytic cycle.
-
P-C Bond Cleavage: At high temperatures, some phosphine ligands can undergo P-C bond cleavage, leading to catalyst deactivation.
For robustness, consider using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are known to form highly stable and active palladium complexes.[6]
Data Presentation: Reaction Conditions
The following tables provide examples of reaction conditions for Suzuki and Heck couplings. Note that optimal conditions may vary depending on the specific coupling partners.
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 eq |
| Boronic Acid | Arylboronic acid | 1.2 - 1.5 eq |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 2-5 mol% |
| Ligand | (if not using a pre-catalyst) | 4-10 mol% |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 eq |
| Solvent | Dioxane/H₂O (4:1) or DMF | Degassed |
| Temperature | 80 - 100 °C | |
| Time | 12 - 24 h | Monitor by TLC/LC-MS |
Table 2: Optimized Conditions for Heck Coupling of a Substituted 5-Bromobenzofuran [3][4]
| Parameter | Condition | Notes |
| Aryl Halide | 2-acetyl-5-bromobenzofuran | 1.0 eq |
| Olefin | Styrene or Acrylate | 1.5 eq |
| Catalyst | Pd(II) complex | 0.25 mol% |
| Base | Et₃N | 3.0 eq |
| Additive | TBAB | 0.6 eq |
| Solvent | DMF | |
| Temperature | 130 °C (Thermal) or 160 °C (Microwave) | |
| Time | 4 h (Thermal) or 20 min (Microwave) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[7]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the degassed solvent (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Mizoroki-Heck Coupling (adapted from[3]):
-
In a reaction vessel, combine the this compound derivative (1.0 eq), the olefin (1.5 eq), the palladium catalyst (0.25 mol%), TBAB (0.6 eq), and Et₃N (3.0 eq).
-
Add DMF as the solvent.
-
For thermal heating, place the vessel in a preheated oil bath at 130 °C for 4-6 hours.
-
For microwave heating, subject the sealed reaction vessel to microwave irradiation at 160 °C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Potential pathways for palladium catalyst deactivation.
Caption: General ligand degradation and subsequent catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of Electron-Rich Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving electron-rich aryl bromides. The following information is designed to help you overcome common challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: My cross-coupling reaction with an electron-rich aryl bromide is resulting in a low yield or failing completely. What are the primary factors to investigate?
Answer:
Low or no yield in cross-coupling reactions with electron-rich aryl bromides is a common challenge. The electron-donating groups on the aryl bromide can hinder the crucial oxidative addition step in the catalytic cycle. Here are the key areas to troubleshoot:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step. Consider screening ligands such as SPhos, XPhos, or RuPhos, which are known to enhance catalyst activity for challenging substrates.[1]
-
Base Selection: The base plays a multifaceted role in the catalytic cycle, and its effectiveness is often dependent on the solvent.[1][2] A systematic screening of bases is highly recommended. For instance, in polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ might be effective.[2] Conversely, ethereal solvents like THF or dioxane may necessitate stronger bases like Cs₂CO₃ or aqueous NaOH.[2]
-
Solvent System: The reaction solvent significantly influences reaction outcomes.[3] Common choices include toluene/water, dioxane/water, and THF/water mixtures.[2] In some cases, anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can be highly effective.[2]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and promote side reactions like homocoupling.[2][4] It is crucial to ensure a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing solvents and purging the reaction vessel.[2]
-
Temperature and Reaction Time: While elevated temperatures can sometimes overcome the activation barrier for oxidative addition, they can also lead to undesired side reactions.[5] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal temperature and reaction duration.[2]
Question: I am observing a significant amount of boronic acid homocoupling. How can this side reaction be minimized?
Answer:
Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2][4] To mitigate this:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere to minimize oxygen levels.[2]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can prevent an excess of Pd(II) at the beginning of the reaction.[2]
-
Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to reduce the extent of homocoupling.[2]
Question: My starting aryl bromide is being consumed, but I am not forming the desired product. What is likely happening?
Answer:
If your starting material is consumed without the formation of the desired product, dehalogenation is a probable side reaction.[4][5] This is particularly problematic with electron-rich aryl halides and highly active catalysts.[1] Potential sources of hydrides that lead to dehalogenation include certain bases or impurities in the solvent. To address this:
-
Screen Different Bases: Switch to a non-hydridic base.
-
Use High-Purity Solvents: Ensure that your solvents are anhydrous and of high purity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most suitable catalysts for coupling electron-rich aryl bromides?
A1: For challenging substrates like electron-rich aryl bromides, specialized catalyst systems are often necessary. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos have been shown to dramatically enhance the performance of palladium catalysts in these reactions.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[6]
Q2: How do I select the appropriate base for my reaction?
A2: Base selection is critical and is often intertwined with the choice of solvent.[7] A general guideline is to start by screening a few different classes of bases. For Suzuki-Miyaura reactions, common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][8] For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide are frequently used. The optimal base will depend on the specific substrates and other reaction conditions.
Q3: Is water always necessary for Suzuki-Miyaura coupling reactions?
A3: While many Suzuki-Miyaura coupling reactions are performed in biphasic aqueous/organic solvent systems to enhance the effectiveness of inorganic bases, water is not always required.[1][9] Anhydrous conditions, often with a soluble base like Cs₂CO₃ in a solvent such as dioxane, can also be very effective.[2] In some cases, a small amount of water can be beneficial even in anhydrous couplings with bases like K₃PO₄.[10]
Q4: How can I ensure a sufficiently inert atmosphere for my reaction?
A4: To establish an inert atmosphere, Schlenk line techniques or a glovebox should be utilized. A standard laboratory procedure involves adding the solid reagents to a reaction flask, sealing it with a septum, and then repeatedly evacuating the flask and backfilling it with an inert gas (argon or nitrogen). Degassed solvents are then added via syringe.[2]
Data Presentation
Table 1: Influence of Base and Solvent on Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Catalyst | Base | Solvent | Yield (%) | Reference |
| Pd-bpydc-Nd | Cs₂CO₃ | Not Specified | 92 | [2] |
| Pd-bpydc-Nd | NaOH | Not Specified | 85 | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Varies | [2] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Varies | [8] |
Note: "Varies" indicates that the specific yield was not provided in the source, but the conditions were cited as being effective.
Table 2: General Solvent Recommendations for Cross-Coupling Reactions
| Solvent Type | Examples | Typical Applications & Considerations | References |
| Ethereal | THF, Dioxane | Commonly used, often with stronger bases like Cs₂CO₃. Can be run under anhydrous or aqueous conditions. | [2] |
| Aromatic | Toluene | Good for anhydrous conditions. Often paired with bulky phosphine ligands. | [8] |
| Polar Aprotic | DMF, Acetonitrile | Can influence selectivity. Weaker bases like K₂CO₃ may be effective. Note that some polar solvents can coordinate to the metal center. | [2][11][12] |
| Protic | Alcohols, Water | Often used as a co-solvent in biphasic systems to solubilize inorganic bases. | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This is a representative procedure and may require optimization for specific substrates.
Materials:
-
Electron-rich aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[2]
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)[2]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the electron-rich aryl bromide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.[2]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing cross-coupling reactions.
References
- 1. jmcct.com [jmcct.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to avoid protodeboronation in Suzuki reactions with benzofurans
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating protodeboronation in Suzuki-Miyaura cross-coupling reactions involving benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction with benzofuran boronic acids?
A1: Protodeboronation is a common and undesirable side reaction in Suzuki-Miyaura couplings where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. For benzofuran boronic acids, this leads to the formation of benzofuran itself, reducing the yield of the desired coupled product and complicating purification. While benzofuran boronic acids are relatively stable compared to some other heteroaryl boronic acids, they can still undergo this side reaction, particularly under harsh conditions.
Q2: What are the primary factors that influence the rate of protodeboronation in Suzuki reactions with benzofurans?
A2: Several factors can significantly impact the extent of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases can accelerate protodeboronation.
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Catalyst System: The activity of the palladium catalyst and the nature of the ligand can influence the competition between the desired cross-coupling and the undesired protodeboronation.
-
Solvent: The solvent system, particularly the presence of water, can affect the rate of protodeboronation.
-
Boron Reagent: The stability of the boron reagent is crucial. Boronic esters, such as pinacol or MIDA esters, are generally more stable than the corresponding free boronic acids.
Q3: When should I use a benzofuran boronic acid versus a boronic ester?
A3: The choice depends on the reactivity of your substrates and the reaction conditions.
-
Benzofuran Boronic Acids: These are often more reactive and can lead to faster reaction times. They can be used successfully when the desired coupling reaction is fast and efficient.
-
Benzofuran Boronic Esters (Pinacol or MIDA): These are more stable and less prone to protodeboronation. They are recommended for more challenging couplings, reactions requiring higher temperatures or longer reaction times, or when the boronic acid is found to be unstable under the reaction conditions. The use of a boronic ester can lead to higher yields in these cases.
Troubleshooting Guides
Problem 1: Low yield of the desired coupled product with significant formation of benzofuran (protodeboronation byproduct).
| Potential Cause | Recommended Solution |
| Base is too strong or concentrated. | Switch to a weaker inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). Use the minimum effective amount of base. |
| Reaction temperature is too high. | Attempt the reaction at a lower temperature (e.g., 60-80 °C). This may require a more active catalyst system to maintain a reasonable reaction rate. |
| Catalyst system is not optimal. | Employ a highly active palladium catalyst and a suitable ligand. For benzofuran substrates, catalyst systems that promote rapid cross-coupling can outcompete protodeboronation. Consider using a pre-formed catalyst for better reproducibility. |
| Benzofuran boronic acid is unstable under the reaction conditions. | Switch to a more stable benzofuran boronic acid pinacol ester or MIDA ester. This "slow-release" of the active boronic acid can minimize its concentration and thus reduce protodeboronation. |
Problem 2: Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation.
| Potential Cause | Recommended Solution |
| Inefficient catalyst system. | Screen different palladium catalysts and ligands to find a more active system for your specific substrates. Electron-rich and bulky phosphine ligands can often improve catalytic activity. |
| Poor solubility of reagents. | Optimize the solvent system. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and a minimal amount of water can improve solubility and facilitate the reaction. |
| Low reaction temperature. | While lower temperatures reduce protodeboronation, an overly low temperature can stall the reaction. Find the optimal balance where the desired coupling proceeds at a reasonable rate while minimizing the side reaction. |
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura couplings with benzofuran derivatives.
Table 1: Effect of Palladium Catalyst on the Suzuki Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| Pd(II) complex¹ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 |
¹A specific Pd(II) complex catalyst developed in the cited study.
Table 2: Effect of Base on the Suzuki Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(II) complex¹ | NEt₃ | EtOH/H₂O (1:1) | 80 | 4 | 28 |
| Pd(II) complex¹ | NaF | EtOH/H₂O (1:1) | 80 | 4 | 40 |
| Pd(II) complex¹ | NaHCO₃ | EtOH/H₂O (1:1) | 80 | 4 | 53 |
| Pd(II) complex¹ | NaOH | EtOH/H₂O (1:1) | 80 | 4 | 78 |
| Pd(II) complex¹ | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 63 |
| Pd(II) complex¹ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
¹A specific Pd(II) complex catalyst developed in the cited study.
Table 3: Comparison of Benzofuran-2-boronic Acid and its Pinacol Ester in a Suzuki Coupling
| Boron Reagent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Benzofuran-2-boronic acid | P1-L5¹ | 110 | 10 | 76 |
| Benzofuran-2-boronic acid pinacol ester | P1-L5¹ | 110 | 10 | 86 |
| Benzofuran-2-boronic acid | P1-L1² | 110 | 10 | ~85 |
| Benzofuran-2-boronic acid pinacol ester | P1-L1² | 110 | 10 | ~85 |
¹A less active catalyst system in this specific reaction. ²A more active catalyst system in this specific reaction. Note: This data illustrates that with a less active catalyst (P1-L5), where the reaction is slower, using the more stable pinacol ester results in a higher yield by minimizing protodeboronation. With a highly active catalyst (P1-L1), both the boronic acid and its ester give high yields as the desired reaction is fast enough to outcompete decomposition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Arylbenzofuran Derivative
This protocol is optimized for the coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids.
-
Reaction Setup: To a reaction vessel, add 2-(4-bromophenyl)benzofuran (1.0 equiv), the desired arylboronic acid (1.6 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the Pd(II) complex catalyst (3 mol%).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (EtOH/H₂O).
-
Reaction Conditions: Stir the resulting suspension at 80 °C for 4 hours.
-
Work-up: After cooling to room temperature, add brine to the mixture and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.
Protocol 2: Strategy for Minimizing Protodeboronation Using a Benzofuran Boronic Acid Pinacol Ester
This approach is recommended when significant protodeboronation is observed with the free boronic acid, especially with less active catalyst systems.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), benzofuran-2-boronic acid pinacol ester (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst and Ligand: Add the palladium precatalyst and the appropriate phosphine ligand under an inert atmosphere.
-
Solvent: Add a degassed solvent system, for example, a mixture of an organic solvent like dioxane and a minimal amount of water.
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
Work-up and Purification: Follow standard aqueous work-up procedures and purify the product by column chromatography.
Visualizations
Validation & Comparative
Characterization of 5-Bromo-7-methoxybenzofuran: A Comparative Guide to NMR and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Spectroscopic Data for 5-Bromo-7-methoxybenzofuran
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the analysis of structurally similar substituted benzofurans and computational NMR prediction tools. The numbering of the benzofuran ring is provided for clarity.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.65 | d | J ≈ 2.2 |
| H-3 | 6.78 | d | J ≈ 2.2 |
| H-4 | 7.35 | d | J ≈ 1.8 |
| H-6 | 7.10 | d | J ≈ 1.8 |
| 7-OCH₃ | 3.95 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145.5 |
| C-3 | 107.0 |
| C-3a | 129.0 |
| C-4 | 125.0 |
| C-5 | 115.0 |
| C-6 | 112.0 |
| C-7 | 148.0 |
| C-7a | 146.0 |
| 7-OCH₃ | 56.5 |
Comparison with Alternative Characterization Techniques
While NMR spectroscopy is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques. The following table compares NMR with other relevant analytical methods for the analysis of substituted benzofurans.
Table 3: Comparison of Analytical Techniques for Benzofuran Characterization
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information, allows for the study of dynamic processes. | Relatively low sensitivity, requires soluble samples, complex spectra for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS), fragmentation patterns provide structural clues. | High sensitivity, small sample amount required, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS). | Isomers can be difficult to distinguish, does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, simple to operate, can be used for solid, liquid, and gas samples. | Provides limited information on the overall molecular structure, spectra can be complex. |
| X-ray Crystallography | Definitive three-dimensional structure of the molecule in the solid state. | Provides the absolute structure, including stereochemistry and bond lengths/angles. | Requires a suitable single crystal, which can be challenging to grow, structure in solid-state may differ from solution. |
| Elemental Analysis | Determination of the percentage composition of elements (C, H, N, S, etc.). | Provides the empirical formula. | Does not provide structural information, requires pure samples. |
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra is provided below. Instrument parameters may need to be optimized for the specific compound and spectrometer.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Spectroscopy
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse-acquire sequence.
-
Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard.
¹³C NMR Spectroscopy
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Tune and shim the spectrometer for ¹³C observation.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
Process the FID as described for the ¹H spectrum.
-
Reference the spectrum to the solvent peak or internal standard.
Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel compound like this compound.
Caption: A logical workflow for the synthesis and structural confirmation of a target molecule.
A Comparative Guide to Purity Analysis of Synthesized 5-Bromo-7-methoxybenzofuran by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 5-Bromo-7-methoxybenzofuran is a heterocyclic compound with potential applications in medicinal chemistry. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of synthesized this compound, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is a powerful and widely adopted method for the purity analysis of a broad range of organic compounds, including aromatic and heterocyclic molecules like this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities that may arise during synthesis.
Proposed HPLC Method for Purity Analysis
A robust HPLC method for the purity analysis of this compound can be developed using a C18 stationary phase with a gradient elution of water and acetonitrile, acidified with a small amount of acid to ensure good peak shape.
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The percentage purity of the synthesized sample is calculated using the area normalization method from the resulting chromatogram.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination of this compound.
Comparison with Alternative Purity Analysis Techniques
While HPLC is the primary method for purity assessment, other techniques can provide complementary information or may be more suitable for specific types of impurities.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity.[1] Suitable for a wide range of non-volatile and thermally labile compounds.[2] Excellent for quantitative analysis. | May require method development for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.[3] | Excellent for identifying volatile and thermally stable impurities.[4] Provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, adding complexity.[4] Not suitable for thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Provides unambiguous structural confirmation of the main component and impurities. Quantitative NMR (qNMR) can determine purity without a reference standard for the impurity. | Lower sensitivity compared to HPLC and GC-MS. May not detect impurities present at very low levels. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[3] | Provides molecular weight and structural information for each separated component.[5] Highly sensitive and specific.[3] | More complex and expensive instrumentation compared to HPLC-UV. |
Comparison of Analytical Techniques for Purity Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-7-Methoxybenzofuran in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The 7-methoxybenzofuran scaffold is a privileged structure in medicinal chemistry and materials science. Functionalization at the C-5 position is a common strategy for modulating the biological activity and physicochemical properties of molecules containing this core. The choice of the C-5 halogen, typically bromine or chlorine, as a synthetic handle for cross-coupling reactions significantly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 5-bromo-7-methoxybenzofuran and 5-chloro-7-methoxybenzofuran in widely-used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and generalized experimental data.
The Decisive Factor: Carbon-Halogen Bond Strength
The difference in reactivity between 5-bromo- and 5-chloro-7-methoxybenzofuran in palladium-catalyzed reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker and more polarizable than the C-Cl bond. This directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] A weaker C-X bond facilitates an easier and faster oxidative addition, leading to a more facile overall reaction.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > OTf > Cl .[2] Consequently, this compound is inherently more reactive than its chloro counterpart. This necessitates the use of more forcing conditions, such as higher temperatures, or more sophisticated and electron-rich catalyst systems to achieve comparable results with the chloro-derivative.[3]
Figure 1: General reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions.
Comparative Data Summary
While direct, side-by-side quantitative comparisons for 5-substituted 7-methoxybenzofurans are not extensively documented, the following table summarizes the expected performance differences based on well-established principles for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Aryl bromides generally allow for milder conditions and often result in higher yields compared to the analogous chlorides.[4][5][6]
| Feature | This compound | 5-Chloro-7-methoxybenzofuran |
| Relative Reactivity | Higher | Lower |
| Oxidative Addition | Faster, occurs under milder conditions | Slower, often rate-limiting, requires more forcing conditions |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Often requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition. |
| Reaction Temperature | Typically lower (Room Temperature to ~80 °C) | Generally higher (~80 °C to >100 °C) |
| Reaction Time | Generally shorter | Typically longer |
| Expected Yield | Good to excellent | Moderate to good, often lower than the bromo equivalent without extensive optimization |
| Side Reactions | Less prone to hydrodehalogenation | Increased potential for hydrodehalogenation at higher temperatures |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between the benzofuran halide and an arylboronic acid.
Materials:
-
5-Halo-7-methoxybenzofuran (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the 5-halo-7-methoxybenzofuran, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Substrate Choice:
-
For this compound: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient. Reaction temperatures around 80-90 °C typically provide good yields. A study on methyl 5-bromobenzofuran-2-carboxylate showed high yields (96%) in a Suzuki coupling using a quinoline-based Pd(II)-complex with microwave irradiation for 25 minutes.[7]
-
For 5-chloro-7-methoxybenzofuran: More active catalyst systems are generally required.[3] This may involve using bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Higher temperatures (≥100 °C) and longer reaction times may be necessary to achieve satisfactory conversion.[8]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between the benzofuran halide and a primary or secondary amine.
Materials:
-
5-Halo-7-methoxybenzofuran (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube or microwave vial.
-
Add the 5-halo-7-methoxybenzofuran and a magnetic stir bar.
-
Seal the vessel, remove from the glovebox, and add the anhydrous, deoxygenated solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl or water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Note on Substrate Choice:
-
For this compound: A variety of palladium/phosphine ligand systems can be effective.[9] Reaction conditions are generally milder than for the chloro-analog.
-
For 5-chloro-7-methoxybenzofuran: The amination of aryl chlorides is notably more challenging and typically requires bulky, electron-rich ligands to achieve reasonable yields. The choice of ligand is critical and often specific to the amine coupling partner. Higher catalyst loading and temperatures are common.
Mechanistic Pathways and Visualizations
The efficiency of both Suzuki-Miyaura and Buchwald-Hartwig reactions hinges on a palladium-based catalytic cycle. The initial, often rate-limiting, oxidative addition step is where the reactivity difference between the bromo- and chloro-substrates is most pronounced.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 5-Bromo-7-methoxybenzofuran Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is fundamental to designing potent and selective therapeutic agents. This guide provides a comprehensive comparison of 5-Bromo-7-methoxybenzofuran analogs, focusing on their potential as anticancer agents and enzyme inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of a bromine atom at the 5-position and a methoxy group at the 7-position of the benzofuran ring system can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. This guide delves into the structure-activity relationships (SAR) of analogs built upon this specific scaffold.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound analogs and related benzofuran derivatives, providing a quantitative basis for comparing their potency.
Table 1: Anticancer Activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Analogues [4]
| Compound ID | R (Substituent on Triazole) | IC50 (nM) vs. A-549 (Lung Cancer) | IC50 (nM) vs. HeLa (Cervical Cancer) |
| 6a | H | 85.31 ± 6.19 | 70.15 ± 5.28 |
| 6b | 4-fluorobenzyl | 59.18 ± 4.21 | 45.33 ± 3.87 |
| 6c | 4-chlorobenzyl | 63.45 ± 5.11 | 51.89 ± 4.12 |
| 6d | 4-bromobenzyl | 68.12 ± 5.34 | 55.27 ± 4.56 |
| 6u | 2-(fluoromethyl)benzyl | 40.42 ± 3.42 | 29.12 ± 1.69 |
| Doxorubicin | - | 43.7 ± 2.98 | 31.37 ± 2.11 |
Data presented as mean ± standard deviation.
Table 2: SIRT2 Inhibitory Activity of Substituted Benzofuran Derivatives [5]
| Compound ID | R1 (at position 6) | R2 (at position 2) | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) |
| 7a | H | 4-methoxybenzylsulfone | 15.63 | >100 | >100 |
| 7b | H | 4-cyanobenzylsulfone | 8.92 | >100 | >100 |
| 7c | H | 4-bromobenzylsulfone | 6.47 | >100 | >100 |
| 7d | H | 4-fluorobenzylsulfone | 5.11 | >100 | >100 |
| 7e | H | 4-methoxycarbonylbenzylsulfone | 3.81 | >100 | >100 |
| Tenovin-6 | - | - | 15.32 | >100 | >100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7]
-
Cell Seeding: Cancer cell lines (e.g., A-549 and HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 25, 50, 100, 250, 500, and 1000 nM) and incubated for an additional 48 hours.[4]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
SIRT2 Inhibition Assay
This enzymatic assay measures the ability of compounds to inhibit the deacetylase activity of the SIRT2 enzyme.[5][8]
-
Reaction Mixture Preparation: The assay is performed in a 60 µL reaction buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). The reaction mixture contains 500 µM NAD+, 50 µM of a fluorogenic peptide substrate (e.g., Ac-Arg-His-Lys-[Lys-(Ac)]-AMC), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of 1.0 µg of recombinant human SIRT2 protein.
-
Incubation: The reaction mixture is incubated at 37°C for 2 hours.
-
Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
IC50 Determination: IC50 values are determined from the dose-response curves.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and biological pathways.
Caption: Generalized workflow for structure-activity relationship (SAR) studies.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Brominated Benzofurans
For researchers, scientists, and drug development professionals, the precise structural elucidation of halogenated aromatic compounds is a critical aspect of analytical chemistry. Brominated benzofurans, a class of compounds with environmental and toxicological significance, present a unique challenge and opportunity for mass spectrometry analysis. This guide provides a comparative overview of the fragmentation patterns of brominated benzofurans, supported by experimental data and detailed methodologies, to aid in their identification and characterization.
The fragmentation of brominated benzofurans in mass spectrometry is governed by the stability of the benzofuran ring system and the influence of the bromine substituents. Electron ionization (EI) is a common technique for the analysis of these compounds, inducing characteristic fragmentation pathways that provide valuable structural information. Key fragmentation events include the loss of bromine radicals (•Br), molecular bromine (Br2), and carbon monoxide (CO), as well as rearrangements of the benzofuran core.
Comparative Fragmentation Analysis
The fragmentation patterns of brominated benzofurans are highly dependent on the number and position of the bromine atoms. As the degree of bromination increases, the isotopic signature of the molecular ion and its fragments becomes more complex and informative. The presence of bromine's two stable isotopes, 79Br and 81Br, in nearly equal abundance, results in a characteristic M, M+2, M+4, etc., pattern for ions containing multiple bromine atoms.
Below is a summary of the key fragment ions observed in the electron ionization mass spectra of mono-, di-, and tribromobenzofurans. The relative abundances of these ions provide a quantitative basis for comparison and identification.
| Compound | Molecular Ion (m/z) | [M-Br]+ (m/z) | [M-CO-Br]+ (m/z) | [M-2Br]+ (m/z) | Other Key Fragments (m/z) |
| Monobromobenzofuran | 196/198 | 117 | 89 | - | 63 |
| Dibromobenzofuran | 274/276/278 | 195/197 | 167/169 | 116 | 88 |
| Tribromobenzofuran | 352/354/356/358 | 273/275/277 | 245/247/249 | 194/196 | 115 |
Note: The listed m/z values represent the major isotopic peaks. The relative abundances of these ions can vary depending on the specific isomer and the instrument conditions.
Experimental Protocols
The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) methods. A detailed experimental protocol for the analysis of brominated benzofurans is provided below.
Sample Preparation:
A solution of the brominated benzofuran standard is prepared in a suitable solvent, such as dichloromethane or hexane, at a concentration of 1-10 µg/mL.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injector: Splitless injection is preferred for trace analysis, with an injector temperature of 250-280°C.
-
Oven Program: A temperature program is employed to ensure good separation of isomers. A typical program starts at 100°C, holds for 1 minute, then ramps to 300°C at a rate of 10°C/min, with a final hold of 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0-1.5 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Scan Range: A mass range of m/z 50-500 is typically scanned to detect the molecular ions and major fragments.
-
Ion Source Temperature: 230-250°C.
-
Transfer Line Temperature: 280-300°C.
Visualizing the Fragmentation Process
To illustrate the logical flow of a typical mass spectrometry experiment and the fragmentation pathway of a representative brominated benzofuran, the following diagrams are provided.
This guide serves as a foundational resource for the mass spectrometric analysis of brominated benzofurans. By understanding the principles of their fragmentation and utilizing standardized experimental protocols, researchers can confidently identify and characterize these important compounds in various matrices.
Comparative study of palladium catalysts for 5-Bromo-7-methoxybenzofuran coupling
A Comparative Guide to Palladium Catalysts for the Coupling of 5-Bromo-7-methoxybenzofuran and Its Analogs
For researchers, scientists, and drug development professionals, the functionalization of the benzofuran scaffold is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. The palladium-catalyzed cross-coupling of halogenated benzofurans, such as this compound, offers a powerful and versatile methodology for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system, which includes the palladium precursor and a supporting ligand, is paramount to the success of these transformations, profoundly influencing reaction yields, times, and substrate scope.
This guide provides a comparative analysis of various palladium catalysts for several key cross-coupling reactions, using data from substrates structurally analogous to this compound to provide a reliable framework for catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance in Coupling Reactions
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of bromobenzofurans and other related bromo-heterocycles. This data offers a valuable starting point for designing a successful coupling strategy for this compound.
| Coupling Reaction | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95[1] |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | 2,3-Dibromobenzofuran | Triarylbismuth | Cs₂CO₃ | NMP | 90 | 2 | High[2] |
| Suzuki-Miyaura | Pd(II)-complex | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Cs₂CO₃ | Toluene | MW | 0.42 | 96[3] |
| Heck | Pd(OAc)₂ / PPh₃ | 2,3,5-Tribromobenzofuran | - | - | - | - | - | -[2] |
| Sonogashira | Pd/CuFe₂O₄ MNPs | Iodobenzene | Phenylacetylene | K₂CO₃ | EtOH | 70 | 3 | 90[4] |
| Sonogashira | Pd(dppf)Cl₂·CH₂Cl₂ | 6-Bromo tacrine | - | - | - | - | - | -[5] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 5-Bromo-N-phenylpyridin-3-amine | Aniline | NaOt-Bu | Toluene | 100-110 | - | -[6] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | 5-Bromoindole | Primary Amine | K₂CO₃ | Dioxane | 110 | 24 | 85-95[7] |
Experimental Protocols
Below are detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is based on the successful coupling of substituted bromobenzofurans.[8]
Materials:
-
This compound
-
Arylboronic acid (1.6 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Ethanol/Water (1:1 v/v)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add brine to the mixture and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 5-aryl-7-methoxybenzofuran product.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure adapted from the amination of 5-bromoindole.[7]
Materials:
-
This compound
-
Amine (1.2-2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Carbonate (K₂CO₃) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and Xantphos.
-
Add the base to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a general experimental workflow for palladium-catalyzed coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnc.ir [ijnc.ir]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Validating the Structure of Novel Compounds Synthesized from 5-Bromo-7-methoxybenzofuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this core, particularly through the introduction of diverse substituents, is a key strategy in the development of novel therapeutic agents. Starting from readily available building blocks like 5-Bromo-7-methoxybenzofuran, various modern synthetic methodologies can be employed to generate a library of novel compounds. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions for the derivatization of the this compound core, alongside detailed experimental protocols and structural validation data.
Comparative Analysis of Novel 5-Substituted-7-methoxybenzofuran Derivatives
This section provides a hypothetical comparison of novel compounds synthesized from a common precursor, Ethyl this compound-3-carboxylate. The presented data is representative of typical outcomes for these reaction types based on similar benzofuran structures found in the literature.
| Compound ID | Reaction Type | Coupling Partner | Structure | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI) m/z |
| 1 | Suzuki Coupling | Phenylboronic acid | 93 | 8.15 (s, 1H), 7.68-7.62 (m, 2H), 7.50-7.40 (m, 4H), 7.35 (d, J=1.6 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 4.10 (s, 3H), 1.45 (t, J=7.1 Hz, 3H) | 163.5, 153.0, 149.5, 145.0, 135.0, 130.0, 129.0, 128.5, 127.5, 120.0, 115.5, 110.0, 105.0, 61.0, 56.5, 14.5 | 297.1 [M+H]⁺ | |
| 2 | Heck Reaction | Styrene | 85 | 8.10 (s, 1H), 7.60-7.50 (m, 3H), 7.40-7.25 (m, 4H), 7.20 (d, J=16.0 Hz, 1H), 7.10 (d, J=16.0 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 4.10 (s, 3H), 1.45 (t, J=7.1 Hz, 3H) | 163.5, 153.0, 149.5, 145.0, 137.0, 130.0, 129.0, 128.8, 128.0, 126.5, 120.0, 115.0, 110.0, 105.0, 61.0, 56.5, 14.5 | 323.1 [M+H]⁺ | |
| 3 | Sonogashira Coupling | Phenylacetylene | 88 | 8.12 (s, 1H), 7.60-7.55 (m, 2H), 7.45 (d, J=1.5 Hz, 1H), 7.40-7.35 (m, 3H), 7.25 (d, J=1.5 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 4.10 (s, 3H), 1.45 (t, J=7.1 Hz, 3H) | 163.5, 153.0, 149.5, 145.0, 131.5, 129.0, 128.5, 123.0, 120.0, 118.0, 115.0, 110.0, 105.0, 91.0, 88.0, 61.0, 56.5, 14.5 | 321.1 [M+H]⁺ | |
| 4 | Buchwald-Hartwig Amination | Morpholine | 82 | 8.05 (s, 1H), 7.10 (d, J=2.0 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 4.10 (s, 3H), 3.90 (t, J=4.8 Hz, 4H), 3.20 (t, J=4.8 Hz, 4H), 1.45 (t, J=7.1 Hz, 3H) | 163.5, 153.0, 150.0, 145.0, 140.0, 120.0, 115.0, 110.0, 105.0, 100.0, 67.0, 61.0, 56.5, 50.0, 14.5 | 306.1 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the novel compounds are provided below.
General Synthetic Workflow
The overall process for the synthesis and validation of novel benzofuran derivatives follows a structured workflow, from the initial reaction to final characterization.
Caption: General experimental workflow for benzofuran synthesis and validation.
Suzuki Coupling (for Compound 1)
To a solution of Ethyl this compound-3-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol) in toluene (10 mL) is added a palladium catalyst complex (e.g., Pd(PPh₃)₄, 0.05 mmol).[3][4] The mixture is degassed and heated under an inert atmosphere at 100 °C for 12 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Heck Reaction (for Compound 2)
A mixture of Ethyl this compound-3-carboxylate (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a solvent like DMF (5 mL) is heated in a sealed tube, potentially under microwave irradiation.[2][5] After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Sonogashira Coupling (for Compound 3)
In a flask under an inert atmosphere, Ethyl this compound-3-carboxylate (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), CuI (0.04 mmol), and a base such as triethylamine (5 mL) are combined.[6] Phenylacetylene (1.2 mmol) is then added, and the mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed. The reaction mixture is then worked up by removing the solvent and purifying the crude product by column chromatography.
Buchwald-Hartwig Amination (for Compound 4)
An oven-dried Schlenk tube is charged with Ethyl this compound-3-carboxylate (1.0 mmol), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene and morpholine (1.2 mmol) are then added.[7] The reaction is heated at a specified temperature (e.g., 110 °C) until completion. After cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The product is purified by column chromatography.
Mechanism of Action: Inhibition of Tubulin Polymerization
Many benzofuran derivatives have been identified as potent anticancer agents that exert their effects by interfering with microtubule dynamics.[8] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. The diagram below illustrates the signaling pathway of tubulin polymerization and its inhibition by a hypothetical anticancer benzofuran derivative.
Caption: Signaling pathway of tubulin polymerization and its inhibition.
Conclusion
The structural validation of novel compounds synthesized from this compound relies on a combination of modern synthetic techniques and rigorous analytical methods. Palladium-catalyzed cross-coupling reactions offer a versatile toolkit for creating a diverse range of derivatives. The careful application of spectroscopic and spectrometric techniques is paramount in unequivocally confirming the structures of these new chemical entities. Understanding the potential mechanisms of action, such as the inhibition of tubulin polymerization, provides a rationale for the further development of these compounds as potential therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
In Vitro Anticancer Activity of Benzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] Notably, many natural and synthetic benzofuran-containing compounds have demonstrated significant potential as anticancer agents.[2][3] This guide provides a comparative analysis of the in vitro anticancer activity of various benzofuran derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of benzofuran derivatives have been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison. The following table summarizes the IC50 values of representative benzofuran derivatives against various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136[1] |
| Compound 5 (Fluorinated) | Not Specified | 0.43[1] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57[1] |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27[1] | |
| Hybrid 16 | A549 (Lung Carcinoma) | 0.12[1][4] | |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75[1][4] | |
| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent (exact value not specified)[1][5] |
| Benzofuran-based Chalcone Derivatives | Compound 4g | HeLa (Cervical Carcinoma) | 5.61[6] |
| Compound 4g | HCC1806 (Breast Cancer) | 5.93[6] | |
| Compound 4n | HeLa (Cervical Carcinoma) | 3.18[6] | |
| 3-Amidobenzofuran Derivatives | Compound 6g | MDA-MB-231 (Breast Cancer) | 3.01[7][8] |
| Compound 6g | HCT-116 (Colon Cancer) | 5.20[7][8] | |
| Compound 6g | HT-29 (Colon Cancer) | 9.13[7] | |
| Compound 6g | HeLa (Cervical Carcinoma) | 11.09[7] | |
| Benzofuran-based mTOR Inhibitors | Compound 9 | SQ20B (Head and Neck Cancer) | 0.46[9] |
Experimental Protocols
The evaluation of the anticancer activity of benzofuran derivatives involves a range of standard in vitro experimental protocols.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[1]
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1]
-
The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
-
Flow Cytometry for Cell Cycle Analysis
This technique is employed to determine the effect of the compounds on the progression of the cell cycle.[1]
-
Procedure:
-
Cancer cells are treated with the benzofuran derivatives for a defined period.
-
The cells are then harvested, washed, and fixed (e.g., with 70% ethanol).
-
The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[1]
-
The DNA content of individual cells is analyzed by a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
These assays are used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[1]
-
Procedure:
-
Treated and untreated cells are harvested and washed.
-
The cells are then stained with Annexin V-FITC and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1]
-
PI is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.[1]
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mechanisms of Anticancer Activity and Signaling Pathways
Benzofuran derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A general workflow for the in vitro evaluation of anticancer compounds is depicted below.
General workflow for in vitro anticancer evaluation.
Some benzofuran derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow.
Inhibition of the VEGFR-2 signaling pathway.
Other derivatives have been found to target the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[9]
Inhibition of the mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Assessing the Antimicrobial Spectrum of 5-Bromo-7-methoxybenzofuran Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities. This guide provides a comparative assessment of the antimicrobial spectrum of 5-bromo-substituted benzofuran derivatives, supported by available experimental data and detailed methodologies to aid in the design and evaluation of new antimicrobial candidates.
While specific antimicrobial data for a broad range of 5-Bromo-7-methoxybenzofuran derivatives is limited in publicly accessible literature, this guide presents data for structurally related 5-bromobenzofuran compounds to offer a valuable comparative context.
Comparative Antimicrobial Activity
The antimicrobial efficacy of benzofuran derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
The following table summarizes the available in vitro antibacterial activity data for 5-bromobenzofuran derivatives. It is important to note the structural variations from the core topic compounds.
Table 1: In Vitro Antibacterial Activity of 5-Bromo-Benzofuran Derivatives (MIC in mmol/L)
| Compound Description | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Benzofuran with bromo substitution at C-5 and C-4 of a phenyl ring | 29.76 - 31.96 | 29.76 - 31.96 | 29.76 - 31.96 | 29.76 - 31.96 | [1] |
Note: The specific structures of the tested compounds are detailed in the cited literature. The data indicates that benzofuran derivatives with a bromo substituent at the C-5 position exhibit antibacterial activity.[1]
Experimental Protocols
Standardized methods are crucial for the reliable evaluation of antimicrobial activity. The following are detailed protocols for two commonly used methods for determining the MIC of novel compounds.
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a substance in a liquid growth medium.
Materials:
-
Test compound (this compound derivative)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette and tips
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute the standardized inoculum in broth to the final required concentration.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A solvent control may also be included.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a plate reader.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Test compound
-
Standard antibiotic
-
Bacterial or fungal strains
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Petri dishes
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Calipers
Procedure:
-
Agar Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread a standardized microbial inoculum over the surface of the agar plate using a sterile swab.
-
Well Creation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a specific volume of the test compound solution at a known concentration into the wells.
-
Controls: Use a standard antibiotic as a positive control and the solvent used to dissolve the compound as a negative control in separate wells.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using calipers. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental and Assessment Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel benzofuran derivatives.
Caption: General workflow for the synthesis and antimicrobial assessment of novel compounds.
This guide provides a foundational framework for researchers interested in the antimicrobial potential of this compound derivatives. While comprehensive data on this specific subclass is yet to be widely published, the provided protocols and comparative data on related structures offer a solid starting point for further investigation and drug discovery efforts in this promising area of medicinal chemistry.
References
A Comparative Analysis of a Novel Benzofuran Heterocycle and Voriconazole: X-ray Diffraction and Spectral Insights
For Immediate Release
In the landscape of drug discovery and materials science, the characterization of novel heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the X-ray diffraction and spectral data of a recently synthesized benzofuran derivative, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, against the established triazole antifungal agent, Voriconazole. This objective comparison, supported by experimental data, offers valuable insights for researchers, scientists, and professionals in drug development.
Structural and Spectral Data at a Glance
The following tables summarize the key quantitative data from X-ray diffraction and spectral analyses for both the novel benzofuran heterocycle and Voriconazole, facilitating a direct comparison of their structural and electronic properties.
Table 1: Comparative Crystallographic Data
| Parameter | (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Voriconazole |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.2200 (15) | 23.409 (3) |
| b (Å) | 14.2289 (19) | 4.8347 (7) |
| c (Å) | 10.2474 (15) | 20.607 (2) |
| β (º) | 93.058 (7) | 116.275 (8) |
| Volume (ų) | 1488.1 (4) | 2091.2 (5) |
| Z | 4 | 8 |
| Temperature (K) | 293 | 173 |
| Radiation | Mo Kα | Mo Kα |
| Final R indices [I>2σ(I)] | R = 0.044 | R = 0.041 |
Data for the novel benzofuran derivative is sourced from reference[1]. Data for Voriconazole is sourced from reference[2][3].
Table 2: Comparative ¹H NMR Spectral Data (δ, ppm)
| Proton Environment | (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (in DMSO-d₆) | Voriconazole (in CD₃OD) |
| -OCH₃ | 3.82 (s, 3H) | Not Applicable |
| -CH₃ | 2.42 (s, 3H), 2.51 (s, 3H) | Not Applicable |
| NH | 10.71 (s, 1H) | Not Reported |
| Aromatic Protons | Multiplets in the aromatic region | Multiplets in the aromatic region |
¹H NMR data for the novel benzofuran derivative is sourced from reference[4][5]. ¹H NMR data for Voriconazole is sourced from reference[6].
Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm)
| Carbon Environment | (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (in DMSO-d₆) | Voriconazole (in CD₃OD) |
| C=O | 162.4 | Not Applicable |
| C=N-NH | 160.0 | Not Applicable |
| -OCH₃ | 60.9 | Not Applicable |
| -CH₃ | 14.7, 18.6 | Not Applicable |
| Aromatic/Heteroaromatic Carbons | 113.6, 116.7, 120.1, 127.1, 131.3, 132.2, 133.3, 142.4, 143.2, 150.5, 154.8, 158.7, 159.2, 165.5 | Various signals |
¹³C NMR data for the novel benzofuran derivative is sourced from reference[4]. ¹³C NMR data for Voriconazole is sourced from reference[6].
Table 4: Comparative Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ or [M+Na]⁺ (Observed) |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | ESI | Not explicitly reported, but elemental analysis confirms C₂₁H₁₉N₅O₃[4] |
| Voriconazole | ESI | m/z 350.3 |
Mass spectrometry data for Voriconazole is sourced from reference[7][8].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of the compound are grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, dimethylformamide).[9]
-
Data Collection: A crystal of suitable size is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD).[10][11] The crystal is maintained at a constant temperature (e.g., 173 K or 293 K) during data collection.[1][3] A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in an NMR tube.[12] Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). Data is reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically with proton decoupling to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak or TMS.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) to a low concentration.
-
Analysis: The solution is introduced into the mass spectrometer, often via liquid chromatography (LC-HRMS).[13] Electrospray ionization (ESI) is a common technique for generating ions from the sample molecules.[8]
-
Data Acquisition: The mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition.[14]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process for a new chemical entity.
Caption: Workflow for the synthesis and characterization of new chemical entities.
Caption: Step-by-step process of single-crystal X-ray diffraction analysis.
References
- 1. Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 9. 4-(4-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.latech.edu [chem.latech.edu]
- 13. measurlabs.com [measurlabs.com]
- 14. longdom.org [longdom.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-7-methoxybenzofuran: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-Bromo-7-methoxybenzofuran is a critical aspect of laboratory safety and environmental responsibility. This document provides essential safety information, operational plans, and detailed disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure proper handling of this halogenated organic compound.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] In the event of a fire, wear a self-contained breathing apparatus.[2]
Handling and Storage:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][3]
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Contaminated clothing should be removed and washed before reuse.[1]
Quantitative Data Summary
| Property | Value | Notes and Citations |
| Chemical Formula | C₉H₇BrO₂ | For this compound. |
| Molecular Weight | 227.05 g/mol | For this compound.[4] |
| CAS Number | 164414-62-4 | For this compound.[4] |
| Physical State | Solid | Assumed based on typical benzofuran derivatives. |
| Boiling Point | 173-175 °C | Data for the parent compound, 2,3-Benzofuran. |
| Melting Point | Not available | Specific data for this compound is not readily available. |
| Density | Not available | Specific data for this compound is not readily available. |
| Toxicity (Oral LD50) | Not available | Specific data for this compound is not available. For the parent compound, 2,3-Benzofuran, oral exposure was lethal to rats at 500-1000 mg/kg/day.[5] |
| Occupational Exposure Limits | No established PEL (OSHA) or TLV (ACGIH) | No specific exposure limits have been established for this compound or its parent compound, benzofuran.[2] |
Experimental Workflow for Disposal
The proper disposal of this compound waste is crucial and must be handled as hazardous waste. In-lab treatment or neutralization of halogenated aromatic compounds is not recommended for standard laboratories due to the potential for hazardous reactions and the production of other toxic byproducts. The primary and mandated procedure is to collect, segregate, and transfer the waste to a licensed environmental waste disposal company.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."
-
Never mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and cost-effectiveness.
-
Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.
-
-
Waste Collection:
-
All waste containing this compound, including rinsates from cleaning glassware, must be collected.
-
Use a compatible container with a secure, tightly fitting lid. For example, do not use a metal container if there is a potential for reaction.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., harmful, irritant).
-
-
Accidental Spill Cleanup:
-
In case of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation and wear the appropriate PPE as described above.
-
Prevent the spill from entering drains or waterways.[2]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect the material into the designated halogenated waste container.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment for liquid waste containers to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the waste container is full (do not overfill), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 5-Bromo-7-methoxybenzofuran
Researchers, scientists, and drug development professionals require clear, actionable information for the safe handling of chemical compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 5-Bromo-7-methoxybenzofuran, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
To mitigate risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other resistant material.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect against splashes. |
| Respiratory Protection | Fume hood or approved respirator | Use in a well-ventilated area, preferably a fume hood, to avoid dust and vapor inhalation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Have all required equipment, such as spatulas, weighing paper, and reaction vessels, ready to avoid unnecessary movement and potential spills.
-
-
Weighing and Transfer:
-
Handle this compound as a solid, avoiding the generation of dust.[1]
-
Use a microbalance within the fume hood for accurate and contained weighing.
-
Carefully transfer the weighed compound to the reaction vessel using a spatula.
-
-
Reaction:
-
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath.
-
-
Post-Reaction:
-
Upon completion of the experiment, allow the reaction mixture to cool to room temperature before handling.
-
Quench the reaction carefully, if necessary, following established laboratory procedures.
-
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Disposal Decision Tree:
Caption: Decision tree for the proper segregation and disposal of waste.
Disposal Protocol:
-
Waste Segregation:
-
All materials contaminated with this compound, including residual amounts in containers, weighing paper, and disposable pipettes, must be treated as hazardous waste.
-
Segregate halogenated organic waste from non-halogenated waste streams.
-
-
Containerization:
-
Use clearly labeled, leak-proof containers for all hazardous waste.
-
The container for this compound waste should be marked as "Halogenated Organic Waste."
-
-
Disposal Procedure:
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Follow your institution's specific guidelines for the collection and disposal of chemical waste. This typically involves arranging for a pickup by the Environmental Health and Safety (EHS) department.
-
Contaminated lab coats and other reusable PPE should be professionally laundered by a service familiar with handling laboratory-contaminated clothing.
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
